3-Allyl-5-ethoxy-4-methoxybenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-4-methoxy-5-prop-2-enylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-4-6-11-7-10(9-14)8-12(16-5-2)13(11)15-3/h4,7-9H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRALELCIWHSMCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OC)CC=C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406349 | |
| Record name | 3-ALLYL-5-ETHOXY-4-METHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872183-40-9 | |
| Record name | 3-Ethoxy-4-methoxy-5-(2-propen-1-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872183-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-ALLYL-5-ETHOXY-4-METHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Allyl-5-ethoxy-4-methoxybenzaldehyde chemical properties
An In-depth Technical Guide to 3-Allyl-5-ethoxy-4-methoxybenzaldehyde
Disclaimer: Publicly available information on "this compound" is scarce. The structural isomer, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde , appears in some chemical supplier databases, although with conflicting information. This guide synthesizes the available data for the likely intended compound, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde, and supplements it with information from structurally related compounds to provide a comprehensive overview for research and development purposes.
Chemical Properties and Identification
3-Allyl-4-ethoxy-5-methoxybenzaldehyde is an aromatic aldehyde with potential applications in the fragrance, flavor, and pharmaceutical industries. Its chemical structure incorporates an allyl group, an ethoxy group, and a methoxy group on the benzaldehyde core, which contribute to its reactivity and potential biological activity.
Physicochemical Properties
The following table summarizes the available and predicted physicochemical properties of 3-Allyl-4-ethoxy-5-methoxybenzaldehyde. Data is compiled from supplier information and extrapolated from related compounds.
| Property | Value | Source/Comment |
| Molecular Formula | C13H16O3 | [1] |
| Molecular Weight | 220.27 g/mol | [1] |
| CAS Number | 872183-27-2 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.12 g/cm³ | [1] |
| Melting Point | Not determined | |
| Boiling Point | Not determined | |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone | [1] |
| Purity | 95% (as per supplier) | [1] |
Spectral Data
No specific spectral data for 3-Allyl-4-ethoxy-5-methoxybenzaldehyde is publicly available. However, based on the analysis of similar compounds such as 3-ethoxy-4-methoxybenzaldehyde and other substituted benzaldehydes, the expected spectral characteristics are outlined below.[2][3][4][5][6]
| Technique | Expected Features |
| ¹H NMR | - Singlet for the aldehyde proton (~9.8 ppm).- Signals for the aromatic protons.- Quartet and triplet for the ethoxy group (~4.1 and 1.4 ppm, respectively).- Singlet for the methoxy group (~3.9 ppm).- Signals for the allyl group protons (~5.9, 5.1, and 3.4 ppm). |
| ¹³C NMR | - Signal for the aldehyde carbonyl carbon (~191 ppm).- Signals for the aromatic carbons (110-160 ppm).- Signals for the ethoxy and methoxy carbons.- Signals for the allyl group carbons. |
| IR Spectroscopy | - Strong C=O stretching vibration for the aldehyde (~1690 cm⁻¹).- C-H stretching for the aromatic ring and alkyl groups.- C-O stretching for the ether linkages. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 220. |
Synthesis and Experimental Protocols
A plausible synthetic route to 3-Allyl-4-ethoxy-5-methoxybenzaldehyde can be extrapolated from procedures for similar compounds, such as the synthesis of 3-allyl-4-hydroxy-5-methoxybenzaldehyde and the etherification of vanillin derivatives.[7][8]
Proposed Synthesis Workflow
The synthesis could proceed via a Claisen rearrangement of an allyloxy-substituted benzaldehyde, followed by etherification.
Caption: Proposed two-step synthesis of 3-Allyl-4-ethoxy-5-methoxybenzaldehyde.
Experimental Protocol: Claisen Rearrangement (Adapted)
This protocol is adapted from the synthesis of 3-allyl-4-hydroxy-5-methoxybenzaldehyde.[7]
-
Reaction Setup: Dissolve 4-allyloxy-3-methoxybenzaldehyde (1 equivalent) in N-methylpyrrolidone (NMP).
-
Microwave Irradiation: Heat the mixture in a microwave reactor at 200°C for 3 hours.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 3-allyl-4-hydroxy-5-methoxybenzaldehyde.
Experimental Protocol: Williamson Ether Synthesis (Adapted)
This protocol is a general method for the etherification of phenols.[8]
-
Reaction Setup: Dissolve 3-allyl-4-hydroxy-5-methoxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Base Addition: Add a solution of a base such as potassium hydroxide (KOH) in water.
-
Alkylation: Heat the mixture to reflux and slowly add an ethylating agent like ethyl bromide.
-
Reaction Monitoring: Continue heating at reflux overnight. Monitor the reaction progress by thin-layer chromatography.
-
Workup: Remove the excess ethyl bromide and solvent in vacuo. Partition the residue between water and an organic solvent (e.g., chloroform).
-
Purification: Dry the organic layer and evaporate the solvent. Recrystallize the resulting product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-allyl-4-ethoxy-5-methoxybenzaldehyde.
Biological Activity and Potential Applications
While no specific biological activities have been reported for 3-Allyl-4-ethoxy-5-methoxybenzaldehyde, the benzaldehyde scaffold and its derivatives are known to possess a wide range of biological properties.[9][10][11][12][13]
Known Activities of Substituted Benzaldehydes
-
Antimicrobial and Antifungal Activity: Benzaldehyde and its derivatives have been shown to inhibit the growth of various bacteria and fungi.[11][14]
-
Anti-inflammatory and Antioxidant Properties: Certain substituted benzaldehydes exhibit anti-inflammatory and antioxidant effects.[11]
-
Anticancer Activity: Some benzimidazole derivatives synthesized from substituted benzaldehydes have shown potential as anticancer agents.[10]
-
Enzyme Inhibition: Benzimidazole-based derivatives of substituted benzaldehydes have been investigated as inhibitors for diseases like Alzheimer's.[10]
The unique combination of allyl, ethoxy, and methoxy groups on the benzaldehyde ring of the title compound makes it an interesting candidate for further investigation into these and other biological activities.
Potential Applications as a Synthetic Intermediate
Given its functional groups, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde is a versatile intermediate for organic synthesis.
Caption: Potential applications of 3-Allyl-4-ethoxy-5-methoxybenzaldehyde as a synthetic intermediate.
Safety and Handling
Specific safety data for 3-Allyl-4-ethoxy-5-methoxybenzaldehyde is not available. However, based on related compounds like 3-allyl-4-hydroxy-5-methoxy-benzaldehyde and 3-ethoxy-4-methoxybenzaldehyde, the following GHS hazard statements may apply[2][15]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.
Conclusion
3-Allyl-4-ethoxy-5-methoxybenzaldehyde is a compound with potential for a variety of applications, particularly as a synthetic intermediate. While direct experimental data is limited, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on the properties of structurally similar molecules. Further research is necessary to fully elucidate the chemical and biological properties of this compound.
References
- 1. 3-Allyl-4-ethoxy-5-methoxybenzaldehyde 95% Supplier in Mumbai, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]
- 2. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 3-Ethoxy-4-methoxybenzaldehyde(1131-52-8) 1H NMR [m.chemicalbook.com]
- 5. 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. pharmainfo.in [pharmainfo.in]
- 10. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus [mdpi.com]
- 12. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 15. 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | C11H12O3 | CID 1533806 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure of Substituted Benzaldehydes: A Focus on 3-Allyl-4-ethoxy-5-methoxybenzaldehyde and 3-Ethoxy-4-methoxybenzaldehyde
Disclaimer: Initial searches for "3-Allyl-5-ethoxy-4-methoxybenzaldehyde" did not yield specific information for a compound with this exact substitution pattern. However, substantial data is available for the closely related isomers and analogs, primarily 3-Allyl-4-ethoxy-5-methoxybenzaldehyde and 3-Ethoxy-4-methoxybenzaldehyde . This guide will focus on these compounds to provide relevant structural and experimental insights for researchers, scientists, and drug development professionals.
Introduction
Substituted benzaldehydes are a critical class of organic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] The arrangement and nature of functional groups on the benzene ring significantly influence the molecule's chemical reactivity, biological activity, and physical properties. This guide provides a detailed overview of the molecular structure, properties, and synthesis of 3-Allyl-4-ethoxy-5-methoxybenzaldehyde and 3-Ethoxy-4-methoxybenzaldehyde, presenting key data in a structured format with detailed experimental protocols and workflow visualizations.
Molecular Structure and Properties
The core of these molecules is a benzaldehyde structure, which is a benzene ring substituted with a formyl group (-CHO). The specific properties of each derivative are determined by the other substituents on the ring.
3-Allyl-4-ethoxy-5-methoxybenzaldehyde incorporates an allyl group (-CH₂CH=CH₂), an ethoxy group (-OCH₂CH₃), and a methoxy group (-OCH₃). The presence of the allyl group offers a reactive site for further chemical modifications.
3-Ethoxy-4-methoxybenzaldehyde , also known as 3-ethoxy-p-anisaldehyde, is a derivative of vanillin and is recognized for its utility in the flavor and fragrance industry.[1][2]
A summary of the key quantitative data for these compounds is presented below for easy comparison.
Table 1: Physicochemical Properties
| Property | 3-Allyl-4-ethoxy-5-methoxybenzaldehyde | 3-Ethoxy-4-methoxybenzaldehyde |
| Molecular Formula | C₁₃H₁₆O₃[3] | C₁₀H₁₂O₃[4][5] |
| Molecular Weight | 220.3 g/mol [3] | 180.20 g/mol [4][5] |
| Appearance | Colorless to pale yellow liquid[3] | White to tan powder, crystals, or chunks[1][6] |
| Melting Point | Not determined[3] | 51-53 °C[1][6] |
| Boiling Point | Not available | 155 °C at 10 mmHg[7] |
| CAS Number | 872183-27-2[3] | 1131-52-8[4][5] |
Experimental Protocols
The synthesis of these substituted benzaldehydes typically involves the modification of a precursor molecule, often a substituted phenol. The following are detailed methodologies for key synthetic steps.
Synthesis of 3-Ethoxy-4-methoxybenzaldehyde from Isovanillin
This procedure details the ethylation of the hydroxyl group of isovanillin (3-hydroxy-4-methoxybenzaldehyde).
-
Materials:
-
Protocol:
-
Dissolve a specific amount of sodium hydroxide in water in a reaction flask.[7][10] For example, 157 g of NaOH in 1500 ml of water.[7]
-
Add isovanillin (e.g., 500 g), a phase transfer catalyst like tetrabutylammonium fluoride (e.g., 120 g), and ethyl bromide (e.g., 537 g) to the solution.[7][10]
-
Stir the reaction mixture at room temperature (25°C) for approximately 4 hours.[7][10]
-
After the reaction is complete, the product can be isolated by suction filtration.[7][10]
-
Alternatively, as described in another protocol, the excess ethyl bromide and solvent can be removed in vacuo. The residue is then distributed between water and chloroform. The chloroform layer is dried and evaporated to yield the product.[9]
-
The crude product can be purified by recrystallization from ethanol to yield 3-ethoxy-4-methoxybenzaldehyde as a crystalline solid.[9]
-
Claisen Rearrangement for Allyl Group Introduction
The synthesis of allyl-substituted benzaldehydes often involves a Claisen rearrangement of an allyloxy precursor. The following is a general procedure based on the synthesis of a related compound, 3-allyl-4-hydroxy-5-methoxybenzaldehyde.[11]
-
Materials:
-
4-Allyloxy-3-methoxybenzaldehyde
-
N-methylpyrrolidone (NMP) as a high-boiling solvent
-
Dichloromethane (for extraction)
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate
-
-
Protocol:
-
Dissolve 4-allyloxy-3-methoxybenzaldehyde in NMP.
-
Heat the solution in a microwave reactor at 200°C for 3 hours to induce the Claisen rearrangement.[11]
-
After cooling, dilute the reaction mixture with water and extract the product with dichloromethane.
-
Combine the organic phases and wash with a saturated NaCl solution.
-
Dry the organic layer with anhydrous sodium sulfate and then evaporate the solvent to obtain the crude product.[11]
-
Purify the crude product using column chromatography.
-
Visualizations
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of substituted benzaldehydes, starting from a phenolic precursor.
Caption: Generalized workflow for the synthesis of substituted benzaldehydes.
Logical Relationship of Functional Groups
This diagram illustrates the relationship between the core benzaldehyde structure and its substituents, which dictate the overall properties of the molecule.
Caption: Logical relationship of functional groups on the benzaldehyde core.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. 3-Allyl-4-ethoxy-5-methoxybenzaldehyde 95% Supplier in Mumbai, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]
- 4. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 3-Ethoxy-4-methoxybenzaldehyde 99 1131-52-8 [sigmaaldrich.com]
- 7. 3-Ethoxy-4-methoxybenzaldehyde | 1131-52-8 [chemicalbook.com]
- 8. 3-ヒドロキシ-4-メトキシベンズアルデヒド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. prepchem.com [prepchem.com]
- 10. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 11. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
3-Allyl-5-ethoxy-4-methoxybenzaldehyde molecular weight and formula
An in-depth analysis of "3-Allyl-5-ethoxy-4-methoxybenzaldehyde" reveals a likely ambiguity in the chemical nomenclature as this specific compound is not readily found in scientific literature. However, a closely related compound, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde , has been identified, alongside other structurally similar molecules. This technical guide provides a summary of the available data for these related compounds, targeting researchers, scientists, and professionals in drug development.
Compound Identification and Properties
Due to the limited information on the exact requested compound, this guide focuses on the most plausible alternative, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde , and related structures for which data is available.
Chemical Data Summary
The following tables summarize the molecular formula, molecular weight, and other key identifiers for the relevant compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-Allyl-4-ethoxy-5-methoxybenzaldehyde | C13H16O3 | 220.3 | 872183-27-2 |
| 3-Allyl-4-hydroxy-5-methoxybenzaldehyde | C11H12O3 | 192.21 | 20240-58-8[1][2] |
| 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | 180.20 | 1131-52-8[3][4][5][6][7] |
Note: There is a discrepancy in the literature for 3-Allyl-4-ethoxy-5-methoxybenzaldehyde, with one source citing the molecular formula as C12H14O3. However, C13H16O3 is the more likely formula based on the compound's structure.
Experimental Protocols
Detailed experimental protocols for the synthesis of the target compound are not available. However, synthesis methods for structurally related compounds have been documented.
Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde
A synthesis method for 3-allyl-4-hydroxy-5-methoxybenzaldehyde has been described involving a microwave-assisted Claisen rearrangement of 4-allyloxy-3-methoxybenzaldehyde.[2]
Experimental Workflow: Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde
Caption: Workflow for the synthesis of 3-allyl-4-hydroxy-5-methoxybenzaldehyde.
Synthesis of 3-Ethoxy-4-methoxybenzaldehyde
A common method for the synthesis of 3-ethoxy-4-methoxybenzaldehyde is through the Williamson ether synthesis.
Experimental Protocol: To a solution of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) in ethanol, a solution of potassium hydroxide in water is added.[8] The mixture is heated to reflux, and ethyl bromide is added slowly.[8] The reaction is continued overnight, during which a solid precipitates.[8] After removing the excess ethyl bromide and solvent, the residue is partitioned between water and chloroform. The organic layer is dried and evaporated to yield the product, which can be further purified by crystallization from ethanol.[8] A patent also describes a similar synthesis using a phase transfer catalyst.[9]
Biological Activity and Signaling Pathways
Currently, there is no available information in the searched literature regarding the biological activity or associated signaling pathways for this compound or the closely related 3-Allyl-4-ethoxy-5-methoxybenzaldehyde. Research into the biological effects of these specific compounds appears to be limited.
In contrast, the broader class of benzaldehyde derivatives has been investigated for various applications. For instance, 3-Ethoxy-4-methoxybenzaldehyde is used as a pharmaceutical intermediate and in the synthesis of compounds investigated for neuroinflammatory diseases.[6][10] Phenolic ethers, a class to which these compounds belong, have applications as pesticides, herbicides, and fungicides.[11]
Due to the absence of specific data on signaling pathways for the requested compound, a corresponding diagram cannot be generated. Further research would be required to elucidate the biological roles and mechanisms of action of this compound.
References
- 1. 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | C11H12O3 | CID 1533806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Ethoxy-4-methoxybenzaldehyde 99 1131-52-8 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 3-Ethoxy-4-methoxybenzaldehyde, 99% | Fisher Scientific [fishersci.ca]
- 7. 3-Ethoxy-4-methoxybenzaldehyde 99 1131-52-8 [sigmaaldrich.com]
- 8. prepchem.com [prepchem.com]
- 9. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Spectroscopic Profile of 3-Allyl-4-ethoxy-5-methoxybenzaldehyde: A Technical Guide
Abstract: This technical guide provides a detailed overview of the spectroscopic data for 3-Allyl-4-ethoxy-5-methoxybenzaldehyde. Due to the absence of experimentally acquired spectra for this specific compound in publicly available databases, this document presents predicted spectroscopic data based on established computational models. For comparative purposes, experimental data for the structurally related compound, 3-Ethoxy-4-methoxybenzaldehyde, is also included. The guide details generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and includes a workflow diagram for the spectroscopic analysis of synthesized organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
3-Allyl-5-ethoxy-4-methoxybenzaldehyde is a substituted aromatic aldehyde. It is important to note that searches for this compound did not yield any direct results. However, a structurally isomeric compound, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde (CAS 872183-27-2) , is documented in chemical supplier databases. It is highly probable that "this compound" is a misnomer for this known isomer. Consequently, this guide will focus on the predicted spectroscopic data for 3-Allyl-4-ethoxy-5-methoxybenzaldehyde.
The structural characterization of novel organic compounds is fundamental in chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS provide essential information about the molecular structure, functional groups, and molecular weight of a compound. This guide offers a predictive analysis of the spectroscopic signature of 3-Allyl-4-ethoxy-5-methoxybenzaldehyde to aid researchers in its identification and characterization.
Predicted Spectroscopic Data for 3-Allyl-4-ethoxy-5-methoxybenzaldehyde
The following tables summarize the predicted spectroscopic data for 3-Allyl-4-ethoxy-5-methoxybenzaldehyde. These values are generated based on computational models and should be considered as estimates.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.85 | s | 1H | CHO |
| ~7.35 | d, J = 1.5 Hz | 1H | Ar-H |
| ~7.30 | d, J = 1.5 Hz | 1H | Ar-H |
| ~6.00 | ddt, J = 17.0, 10.0, 6.5 Hz | 1H | -CH=CH₂ |
| ~5.15 | d, J = 10.0 Hz | 1H | -CH=CH ₂ (cis) |
| ~5.10 | d, J = 17.0 Hz | 1H | -CH=CH ₂ (trans) |
| ~4.15 | q, J = 7.0 Hz | 2H | -OCH ₂CH₃ |
| ~3.90 | s | 3H | -OCH ₃ |
| ~3.45 | d, J = 6.5 Hz | 2H | Ar-CH ₂- |
| ~1.50 | t, J = 7.0 Hz | 3H | -OCH₂CH ₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~191.5 | C HO |
| ~153.0 | Ar-C -OEt |
| ~149.0 | Ar-C -OMe |
| ~137.0 | -C H=CH₂ |
| ~135.0 | Ar-C -CHO |
| ~132.0 | Ar-C -Allyl |
| ~128.0 | Ar-C H |
| ~116.0 | -CH=C H₂ |
| ~110.0 | Ar-C H |
| ~64.5 | -OC H₂CH₃ |
| ~56.0 | -OC H₃ |
| ~34.0 | Ar-C H₂- |
| ~15.0 | -OCH₂C H₃ |
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch (alkene, aromatic) |
| ~2980, ~2870 | Medium | C-H stretch (alkane) |
| ~2840, ~2740 | Medium | C-H stretch (aldehyde) |
| ~1690 | Strong | C=O stretch (aldehyde) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1590, ~1500 | Strong | C=C stretch (aromatic) |
| ~1260 | Strong | C-O stretch (aryl ether) |
| ~1140 | Strong | C-O stretch (alkyl ether) |
| ~990, ~915 | Strong | =C-H bend (alkene) |
Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 220 | 100 | [M]⁺ |
| 205 | 40 | [M - CH₃]⁺ |
| 191 | 80 | [M - C₂H₅]⁺ or [M - CHO]⁺ |
| 179 | 60 | [M - C₃H₅]⁺ |
| 151 | 50 | [M - C₃H₅ - CO]⁺ |
Experimental Spectroscopic Data for 3-Ethoxy-4-methoxybenzaldehyde
For reference, the following tables present experimental spectroscopic data for the related compound 3-Ethoxy-4-methoxybenzaldehyde (CAS 1131-52-8).[1][2]
¹H NMR Data of 3-Ethoxy-4-methoxybenzaldehyde (90 MHz, CDCl₃)[2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.84 | s | 1H | CHO |
| 7.45 - 7.40 | m | 2H | Ar-H |
| 6.99 | d | 1H | Ar-H |
| 4.17 | q | 2H | -OCH₂CH₃ |
| 3.96 | s | 3H | -OCH₃ |
| 1.50 | t | 3H | -OCH₂CH₃ |
IR Data of 3-Ethoxy-4-methoxybenzaldehyde[3]
| Wavenumber (cm⁻¹) | Description |
| 2980 - 2850 | C-H stretching |
| 1680 | C=O stretching (aldehyde) |
| 1585, 1510 | C=C stretching (aromatic) |
| 1265 | C-O stretching (aryl ether) |
| 1140 | C-O stretching (alkyl ether) |
Mass Spectrometry Data of 3-Ethoxy-4-methoxybenzaldehyde[1]
| m/z | Relative Intensity (%) |
| 180 | 73.5 |
| 152 | 62.6 |
| 151 | 100.0 |
| 123 | 6.9 |
| 109 | 8.9 |
| 95 | 6.1 |
| 77 | 6.2 |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is acquired on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for the ¹H nucleus. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy
For a solid sample, a small amount is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. For a liquid sample, a thin film is placed between two salt plates (e.g., NaCl or KBr). The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
Mass Spectrometry (MS)
A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Predicting Physicochemical Properties
The physical state and solubility of an organic molecule are dictated by its molecular structure, including its functional groups, molecular weight, and the nature of intermolecular forces. For 3-Allyl-5-ethoxy-4-methoxybenzaldehyde, the key structural features are:
-
Aromatic Ring: The benzene ring is a large, nonpolar moiety that contributes to hydrophobicity.
-
Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar and can act as a hydrogen bond acceptor, which can impart some degree of polarity to the molecule.
-
Ether Linkages (-OCH₃, -OC₂H₅): The methoxy and ethoxy groups are polar but the lone pairs on the oxygen atoms are sterically hindered to some extent, and the alkyl portions are nonpolar.
-
Allyl Group (-CH₂CH=CH₂): This is a nonpolar hydrocarbon chain that further increases the lipophilicity of the molecule.
Based on these features, it is predicted that this compound will be a compound with limited aqueous solubility and good solubility in organic solvents. Its physical state at room temperature is likely to be a liquid or a low-melting solid.
Comparative Data of Structurally Related Compounds
To substantiate the predicted properties, the following table summarizes the known physical and solubility data for structurally analogous compounds.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Solubility |
| 3-Allyl-4-ethoxy-5-methoxybenzaldehyde | C₁₃H₁₆O₃ | 220.26 | Colorless to pale yellow liquid[1] | Slightly soluble in water; Soluble in ethanol and acetone[1] | |
| 3-Allyl-4-hydroxy-5-methoxybenzaldehyde | C₁₁H₁₂O₃ | 192.21 | White solid[2] | Data not available | |
| 3-Ethoxy-4-methoxybenzaldehyde | C₁₀H₁₂O₃ | 180.20 | White to tan powder or chunks[3][4][5] | Soluble in methanol[6] | |
| Benzaldehyde | C₇H₆O | 106.12 | Colorless liquid[7][8] | 6.95 g/L in water (25 °C)[7][8]; Soluble in organic solvents[8] |
Experimental Protocols
For a novel compound like this compound, empirical determination of its properties is essential.
Determination of Physical State
Objective: To determine if the compound is a solid or liquid at standard temperature and pressure (STP).
Methodology:
-
Visual Inspection: At room temperature (20-25 °C), visually inspect a small sample (1-5 mg) of the purified compound. Note its appearance (e.g., crystalline solid, amorphous powder, oil, mobile liquid).[9]
-
Melting Point Analysis (for solids):
-
Place a small amount of the solid sample into a capillary tube.
-
Use a calibrated melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A sharp melting point range (e.g., < 2 °C) is indicative of a pure compound.
-
-
Boiling Point Analysis (for liquids):
-
For sufficient quantities, use distillation apparatus. Record the temperature at which the liquid boils at a given pressure.
-
For smaller quantities, use a micro boiling point method.
-
Determination of Solubility
Objective: To determine the solubility of the compound in various solvents.
Methodology: Shake-Flask Method [10]
-
Preparation of Saturated Solution:
-
Add an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol, acetone, dichloromethane) in a sealed vial or flask.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]
-
-
Separation of Undissolved Solute:
-
Allow the mixture to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by pipetting, or by filtration through a syringe filter (e.g., 0.45 µm).
-
-
Quantification of Dissolved Solute:
-
Analyze the concentration of the solute in the supernatant using a suitable analytical technique. This could be:
-
Gravimetric analysis: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solid residue.[11]
-
Spectrophotometry (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the concentration of the compound in the supernatant.
-
-
Qualitative Solubility Classification: [12][13]
For a rapid assessment, the following qualitative tests can be performed:
-
Add approximately 25 mg of the compound to 0.75 mL of the solvent in a test tube.
-
Shake vigorously for 30-60 seconds.
-
Observe if the compound dissolves completely.
-
Categorize as:
-
Very Soluble: Dissolves quickly and completely.
-
Soluble: Dissolves completely.
-
Slightly Soluble: A portion of the compound dissolves.
-
Insoluble: No visible dissolution.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Quantitative Solubility Determination.
Logical Flow for Physical State Characterization
References
- 1. 3-Allyl-4-ethoxy-5-methoxybenzaldehyde 95% Supplier in Mumbai, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]
- 2. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. 3-Ethoxy-4-methoxybenzaldehyde 99 1131-52-8 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Ethoxy-4-methoxybenzaldehyd 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-Ethoxy-4-methoxybenzaldehyde | 1131-52-8 [chemicalbook.com]
- 7. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 8. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemistrybytes.com [chemistrybytes.com]
- 10. youtube.com [youtube.com]
- 11. quora.com [quora.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. scribd.com [scribd.com]
Synthesis Pathway for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a viable and detailed synthetic pathway for the preparation of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and drug development. The synthesis is presented as a three-step process commencing from the readily available starting material, vanillin. This document provides comprehensive experimental protocols, tabulated quantitative data for each synthetic step, and a visual representation of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a three-step sequence:
-
Williamson Ether Synthesis: Allylation of the phenolic hydroxyl group of vanillin to yield 4-allyloxy-3-methoxybenzaldehyde.
-
Claisen Rearrangement: Thermal rearrangement of the allyl group from the ether oxygen to the C5 position of the aromatic ring to form 3-allyl-4-hydroxy-5-methoxybenzaldehyde (5-allylvanillin).
-
Williamson Ether Synthesis: Ethylation of the remaining phenolic hydroxyl group of 5-allylvanillin to afford the final product, this compound.
This pathway is strategically designed to first introduce the allyl group and then perform the Claisen rearrangement, which proceeds with high yield. The final ethylation step completes the synthesis.
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Allyloxy-3-methoxybenzaldehyde
This step involves the allylation of vanillin via a Williamson ether synthesis.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
Procedure:
-
To a stirred solution of vanillin in anhydrous acetone, add anhydrous potassium carbonate.
-
To this suspension, add allyl bromide dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure 4-allyloxy-3-methoxybenzaldehyde.
Step 2: Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (Claisen Rearrangement)
This key step utilizes a thermal, microwave-assisted Claisen rearrangement to introduce the allyl group onto the aromatic ring.
Materials:
-
4-Allyloxy-3-methoxybenzaldehyde
-
N-methylpyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate (for eluent)
Procedure:
-
Dissolve 4-allyloxy-3-methoxybenzaldehyde (5 g, 26 mmol) in N-methylpyrrolidone (20 ml) in a microwave reactor vessel.[1]
-
Subject the mixture to microwave irradiation at 200°C for 3 hours.[1]
-
After cooling, dilute the reaction mixture with water and extract with dichloromethane.[1]
-
Combine the organic phases, wash with a saturated NaCl solution, and dry over anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate eluent system to afford 3-allyl-4-hydroxy-5-methoxybenzaldehyde as a white solid.[1]
Step 3: Synthesis of this compound
The final step is the ethylation of the phenolic hydroxyl group of 3-allyl-4-hydroxy-5-methoxybenzaldehyde.
Materials:
-
3-Allyl-4-hydroxy-5-methoxybenzaldehyde
-
Ethyl bromide or ethyl iodide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
Dissolve 3-allyl-4-hydroxy-5-methoxybenzaldehyde in anhydrous acetone or DMF.
-
Add anhydrous potassium carbonate to the solution with stirring.
-
Add ethyl bromide or ethyl iodide dropwise to the mixture.
-
Heat the reaction mixture to reflux (for acetone) or an appropriate temperature (for DMF) and maintain for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to obtain this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Reactants | Molar Ratio (Substrate:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Allylation | Vanillin, Allyl Bromide, K₂CO₃ | 1 : 1.1 : 1.5 | Acetone | Reflux | 4-6 | ~85-95 |
| 2 | Claisen Rearrangement | 4-Allyloxy-3-methoxybenzaldehyde | - | NMP | 200 (Microwave) | 3 | 92[1] |
| 3 | Ethylation | 3-Allyl-4-hydroxy-5-methoxybenzaldehyde, Ethyl Bromide, K₂CO₃ | 1 : 1.2 : 2 | Acetone/DMF | Reflux/80 | 4-8 | ~80-90 |
Note: Yields for steps 1 and 3 are estimates based on typical Williamson ether synthesis reactions and may vary depending on specific reaction conditions and purification methods.
Logical Workflow Diagram
The logical workflow for the synthesis, purification, and characterization of the target compound is depicted below.
Figure 2: Detailed experimental workflow for the synthesis of this compound.
This comprehensive guide provides a robust and well-documented pathway for the synthesis of this compound, which should prove valuable for researchers in the fields of organic synthesis and drug discovery. The provided protocols are based on established and high-yielding reactions, ensuring a reliable route to the target molecule.
References
An In-depth Technical Guide to the Synthesis of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key starting materials and synthetic methodologies for the preparation of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde, a valuable intermediate in organic synthesis. The synthesis involves a multi-step process commencing from readily available precursors, incorporating a strategic Claisen rearrangement and a final etherification step. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.
Core Synthetic Strategy
The most direct and efficient synthesis of this compound proceeds through a three-step sequence starting from vanillin. The key transformations include:
-
O-Allylation of Vanillin: Introduction of an allyl group to the hydroxyl functionality of vanillin to form 4-allyloxy-3-methoxybenzaldehyde.
-
Claisen Rearrangement: Thermal rearrangement of the allyl ether to introduce the allyl group onto the aromatic ring, yielding 3-allyl-4-hydroxy-5-methoxybenzaldehyde.
-
O-Ethoxylation: Etherification of the remaining hydroxyl group to afford the final product, this compound.
Key Starting Materials
The primary starting materials for this synthetic route are commercially available and relatively inexpensive, making this process scalable and economically viable.
| Starting Material | Structure | Molar Mass ( g/mol ) | Key Role |
| Vanillin | 152.15 | Aromatic core and source of the methoxy and aldehyde functionalities. | |
| Allyl Bromide | 120.99 | Allylating agent for the O-allylation step. | |
| Ethyl Iodide (or other ethylating agents) | 155.97 | Ethylating agent for the final O-ethoxylation step. |
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 4-allyloxy-3-methoxybenzaldehyde
This procedure details the O-allylation of vanillin.[1]
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Vanillin | 152.15 | 15.2 g | 1.0 |
| Allyl Bromide | 120.99 | 14.5 g (10.1 mL) | 1.2 |
| Anhydrous Potassium Carbonate | 138.21 | 20.7 g | 1.5 |
| Acetone | 58.08 | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin (15.2 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (150 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide (14.5 g, 0.12 mol) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
After cooling to room temperature, filter the solid potassium carbonate and wash with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a crude solid.
-
Disperse the residue in water (100 mL) and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with 2 M sodium hydroxide solution (2 x 30 mL) to remove any unreacted vanillin, followed by a brine wash (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-allyloxy-3-methoxybenzaldehyde as a solid.
Expected Yield: ~90%
Step 2: Synthesis of 3-allyl-4-hydroxy-5-methoxybenzaldehyde via Claisen Rearrangement
This step involves the thermal rearrangement of the allyl ether.[2]
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| 4-allyloxy-3-methoxybenzaldehyde | 192.21 | 5.0 g |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | 20 mL |
Procedure:
-
In a microwave reactor vessel, dissolve 4-allyloxy-3-methoxybenzaldehyde (5.0 g, 26 mmol) in N-methyl-2-pyrrolidone (20 mL).
-
Heat the reaction mixture under microwave irradiation at 200 °C for 3 hours.
-
After cooling, dilute the reaction mixture with water (50 mL) and extract with dichloromethane (3 x 30 mL).
-
Combine the organic phases and wash with saturated sodium chloride solution (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether-ethyl acetate) to afford 3-allyl-4-hydroxy-5-methoxybenzaldehyde as a white solid.[2]
Expected Yield: 92%[2]
Step 3: Synthesis of this compound
This final step is the O-ethoxylation of the phenolic intermediate. The following is a general procedure adaptable for this transformation.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-allyl-4-hydroxy-5-methoxybenzaldehyde | 192.21 | 3.84 g | 1.0 |
| Ethyl Iodide | 155.97 | 3.43 g (1.76 mL) | 1.1 |
| Anhydrous Potassium Carbonate | 138.21 | 3.45 g | 1.25 |
| N,N-Dimethylformamide (DMF) | 73.09 | 40 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-allyl-4-hydroxy-5-methoxybenzaldehyde (3.84 g, 0.02 mol) in anhydrous N,N-dimethylformamide (40 mL).
-
Add anhydrous potassium carbonate (3.45 g, 0.025 mol) to the solution and stir at room temperature for 30 minutes.
-
Add ethyl iodide (3.43 g, 0.022 mol) to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (150 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Expected Yield: High (typically >85%)
Synthetic Pathway Visualization
The following diagram illustrates the logical flow of the synthesis from the key starting materials to the final product.
Caption: Synthetic route to this compound.
This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and scale requirements. Standard laboratory safety precautions should be followed throughout all experimental procedures.
References
An In-depth Technical Guide to 3-Allyl-4-ethoxy-5-methoxybenzaldehyde and Its Precursors
Disclaimer: Initial research indicates that "3-Allyl-5-ethoxy-4-methoxybenzaldehyde," as specified in the query, is not a readily identifiable compound in scientific literature. This guide will focus on the closely related and well-documented isomer, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde (CAS No: 872183-27-2) , which is likely the intended compound of interest for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological significance of 3-Allyl-4-ethoxy-5-methoxybenzaldehyde and its immediate precursor, 3-Allyl-4-hydroxy-5-methoxybenzaldehyde.
Chemical Identity and Properties
The fundamental characteristics of 3-Allyl-4-ethoxy-5-methoxybenzaldehyde and its hydroxy precursor are summarized below. These compounds belong to the class of substituted benzaldehydes, which are of significant interest in medicinal chemistry and materials science.
Table 1: Physicochemical Properties
| Property | 3-Allyl-4-ethoxy-5-methoxybenzaldehyde | 3-Allyl-4-hydroxy-5-methoxybenzaldehyde |
| CAS Number | 872183-27-2[1] | 20240-58-8[2] |
| Molecular Formula | C13H16O3[1] | C11H12O3[2] |
| Molecular Weight | 220.26 g/mol [1] | 192.21 g/mol [2] |
| Appearance | Liquid[3] | Solid[4] |
| Purity | 95%[3] | 95%[4] |
Synthesis and Discovery
The history of 3-Allyl-4-ethoxy-5-methoxybenzaldehyde is primarily linked to its synthesis from more common starting materials like vanillin. The synthetic route typically involves a Claisen rearrangement followed by etherification.
A key intermediate, 3-Allyl-4-hydroxy-5-methoxybenzaldehyde, is synthesized from 4-allyloxy-3-methoxybenzaldehyde via a thermal Claisen rearrangement.
Experimental Protocol:
-
Reaction Setup: 5 g (26 mmol) of 4-allyloxy-3-methoxybenzaldehyde is dissolved in 20 ml of N-methylpyrrolidone (NMP).
-
Microwave Irradiation: The solution is subjected to microwave irradiation at 200°C for 3 hours.
-
Work-up:
-
The reaction mixture is diluted with an appropriate amount of water.
-
The aqueous layer is extracted with dichloromethane.
-
The organic phases are combined and washed with a saturated NaCl solution.
-
The organic layer is dried over anhydrous sodium sulfate.
-
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude product is purified by column chromatography using a petroleum ether-ethyl acetate eluent system to afford 4.6 g of a white solid (92% yield).
Workflow for the Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde:
The synthesis of the target compound, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde, proceeds from the hydroxy intermediate via Williamson ether synthesis.
Experimental Protocol:
-
Reaction Setup: 3-Allyl-4-hydroxy-5-methoxybenzaldehyde is dissolved in a suitable aprotic solvent (e.g., acetone, DMF).
-
Deprotonation: A slight excess of a weak base (e.g., potassium carbonate) is added to the solution to deprotonate the phenolic hydroxyl group.
-
Etherification: An ethylating agent, such as ethyl iodide or diethyl sulfate, is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated to drive the reaction to completion.
-
Work-up and Purification: The reaction mixture is filtered to remove the inorganic salts. The solvent is evaporated, and the residue is purified by column chromatography to yield 3-Allyl-4-ethoxy-5-methoxybenzaldehyde.
Table 2: Reagents and Conditions for Williamson Ether Synthesis
| Step | Reagent/Condition | Purpose |
| 1 | 3-Allyl-4-hydroxy-5-methoxybenzaldehyde | Starting Material |
| 2 | Potassium Carbonate (K2CO3) | Base for deprotonation |
| 3 | Ethyl Iodide (C2H5I) | Ethylating agent |
| 4 | Acetone | Solvent |
| 5 | Room Temperature | Reaction Temperature |
| 6 | Column Chromatography | Purification |
Potential Biological Activity and Signaling Pathways
While specific biological data for 3-Allyl-4-ethoxy-5-methoxybenzaldehyde is not available, the broader class of substituted benzaldehydes has been investigated for various therapeutic applications, particularly in oncology.
Several benzaldehyde derivatives have been identified as inhibitors of aldehyde dehydrogenase (ALDH) enzymes, with some showing selectivity for specific isoforms like ALDH1A3.[5][6] ALDH1A3 is overexpressed in various cancers and is associated with poor prognosis, making it a promising therapeutic target.[5][6] Benzyloxybenzaldehyde derivatives, which share structural similarities with the title compound, have demonstrated potent and selective inhibition of ALDH1A3 with IC50 values in the low micromolar range.[5][6]
Table 3: Inhibitory Activity of Related Benzaldehyde Derivatives against ALDH1A3
| Compound | IC50 (µM) | Reference |
| ABMM-15 (a benzyloxybenzaldehyde derivative) | 0.23 | [5][6] |
| ABMM-16 (a benzyloxybenzaldehyde derivative) | 1.29 | [5][6] |
The inhibitory mechanism is thought to involve the formation of a stable complex between the aldehyde group of the inhibitor and the active site of the enzyme.
Potential Signaling Pathway Inhibition:
The inhibition of ALDH enzymes can have downstream effects on cellular signaling. By blocking the function of ALDH, these compounds can disrupt pathways involved in cell proliferation, differentiation, and drug resistance.
Conclusion and Future Directions
3-Allyl-4-ethoxy-5-methoxybenzaldehyde is a synthetic compound with potential applications in medicinal chemistry, stemming from the known biological activities of related substituted benzaldehydes. While direct experimental data on its biological effects are lacking, its structural features suggest it may act as an inhibitor of enzymes such as ALDHs.
For researchers and drug development professionals, this compound represents a scaffold that can be further explored. Future studies should focus on:
-
Definitive Synthesis and Characterization: Establishing a robust, scalable synthesis and fully characterizing the compound using modern analytical techniques (NMR, MS, IR).
-
Biological Screening: Evaluating its inhibitory activity against a panel of clinically relevant enzymes and receptors, particularly the ALDH family.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand the contribution of the allyl, ethoxy, and methoxy groups to its biological activity.
This in-depth guide, by focusing on a closely related and documented isomer, provides a solid foundation for initiating research into the properties and potential applications of this class of compounds.
References
- 1. 3-ALLYL-4-ETHOXY-5-METHOXY-BENZALDEHYDE | 872183-27-2 [m.chemicalbook.com]
- 2. 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | C11H12O3 | CID 1533806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Allyl-4-ethoxy-5-methoxybenzaldehyde 95% Supplier in Mumbai, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]
- 4. 3-allyl-4-hydroxy-5-methoxybenzaldehyde | 20240-58-8 [sigmaaldrich.com]
- 5. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Allyl-5-ethoxy-4-methoxybenzaldehyde is a substituted benzaldehyde with potential as a versatile precursor in pharmaceutical research and drug discovery. Its structural similarity to key intermediates in the synthesis of targeted therapies, such as phosphodiesterase 4 (PDE4) inhibitors, suggests its utility in developing novel therapeutics for inflammatory and autoimmune diseases. This document provides detailed application notes, proposed synthetic protocols, and conceptual frameworks for leveraging this compound in a research setting. While direct extensive research on this specific molecule is emerging, the following sections are based on established methodologies for analogous compounds.
Introduction and Potential Applications
Substituted benzaldehydes are a critical class of intermediates in the pharmaceutical industry, serving as foundational scaffolds for a wide array of therapeutic agents.[1][2] The unique combination of allyl, ethoxy, and methoxy functional groups on the benzaldehyde ring of this compound offers several strategic advantages for medicinal chemists:
-
Allyl Group: Provides a reactive handle for further chemical modifications, such as isomerization, oxidation, or metathesis, enabling the exploration of diverse chemical space.
-
Ethoxy and Methoxy Groups: These electron-donating groups can influence the electronic properties of the molecule and play a role in receptor binding and metabolic stability.
-
Aldehyde Functionality: Serves as a key reactive site for the construction of more complex molecular architectures, including heterocycles and Schiff bases, which are common motifs in bioactive compounds.
Based on the known applications of structurally related compounds, this compound is a promising precursor for the synthesis of:
-
Novel PDE4 Inhibitors: Building upon the established role of 3-Ethoxy-4-methoxybenzaldehyde in the synthesis of Apremilast, the addition of an allyl group could be explored to generate new analogues with altered potency, selectivity, or pharmacokinetic profiles.[3]
-
Anti-inflammatory Agents: The PDE4 signaling pathway is central to the inflammatory cascade, making inhibitors of this enzyme attractive candidates for treating conditions like psoriasis, psoriatic arthritis, and chronic obstructive pulmonary disease (COPD).
-
Antimicrobial Compounds: Derivatives of 4-hydroxy-3-methoxybenzaldehyde have demonstrated antimicrobial activity, suggesting that this scaffold could be a starting point for the development of new anti-infective agents.
-
Hemoglobin Modulators: Substituted benzaldehydes have been investigated as allosteric modulators of hemoglobin, with potential applications in treating sickle cell disease and other hemoglobinopathies by increasing tissue oxygenation.
Physicochemical Properties and Proposed Synthesis
While detailed experimental data for this compound is not extensively published, its properties can be inferred from related compounds. A plausible synthetic route involves a two-step process starting from the readily available 4-hydroxy-3-methoxybenzaldehyde (vanillin).
Proposed Synthesis of this compound
A potential synthetic pathway is outlined below. This protocol is a hypothetical adaptation based on standard organic chemistry transformations.
Step 1: Allylation of Vanillin to produce 4-Allyloxy-3-methoxybenzaldehyde.
-
Reaction: Vanillin is reacted with allyl bromide in the presence of a base to form the allyl ether.
-
Protocol:
-
Dissolve vanillin (1 equivalent) in a suitable solvent such as acetone or DMF.
-
Add a base, for example, potassium carbonate (1.5 equivalents).
-
Add allyl bromide (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
After cooling, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-Allyloxy-3-methoxybenzaldehyde.
-
Step 2: Claisen Rearrangement to 3-Allyl-4-hydroxy-5-methoxybenzaldehyde.
-
Reaction: The allyl ether undergoes a thermal Claisen rearrangement to introduce the allyl group at the C3 position. A known method for a similar compound involves microwave-assisted synthesis.[1]
-
Protocol:
-
Dissolve 4-Allyloxy-3-methoxybenzaldehyde (1 equivalent) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP).
-
Heat the solution in a microwave reactor at 200°C for a specified time (e.g., 3 hours), as optimized for similar substrates.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, add water, and extract with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain 3-Allyl-4-hydroxy-5-methoxybenzaldehyde.
-
Step 3: Ethylation to this compound.
-
Reaction: The final step is the ethylation of the hydroxyl group.
-
Protocol:
-
Dissolve 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., acetone or DMF).
-
Add a base such as potassium carbonate (1.5 equivalents).
-
Add ethyl iodide or diethyl sulfate (1.2 equivalents).
-
Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.
-
Work up the reaction as described in Step 1 and purify by column chromatography to yield the final product, this compound.
-
Hypothetical Physicochemical and Spectroscopic Data
The following table summarizes the expected data for the synthesized precursor and its intermediates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (CDCl3, δ ppm) - Key Signals |
| 4-Allyloxy-3-methoxybenzaldehyde | C11H12O3 | 192.21 | Off-white solid | 9.8 (s, 1H, CHO), 7.4 (m, 2H, Ar-H), 6.9 (d, 1H, Ar-H), 6.0 (m, 1H, -CH=), 5.3 (m, 2H, =CH2), 4.6 (d, 2H, -OCH2-), 3.9 (s, 3H, -OCH3) |
| 3-Allyl-4-hydroxy-5-methoxybenzaldehyde | C11H12O3 | 192.21 | White solid | 9.8 (s, 1H, CHO), 7.3 (s, 2H, Ar-H), 6.0 (m, 1H, -CH=), 5.9 (s, 1H, -OH), 5.1 (m, 2H, =CH2), 3.9 (s, 3H, -OCH3), 3.4 (d, 2H, Ar-CH2-) |
| This compound | C13H16O3 | 220.26 | Pale yellow oil or low melting solid | 9.8 (s, 1H, CHO), 7.3 (s, 2H, Ar-H), 6.0 (m, 1H, -CH=), 5.1 (m, 2H, =CH2), 4.1 (q, 2H, -OCH2CH3), 3.9 (s, 3H, -OCH3), 3.4 (d, 2H, Ar-CH2-), 1.4 (t, 3H, -OCH2CH3) |
Experimental Protocols: Application as a Precursor for a Novel PDE4 Inhibitor
This section provides a hypothetical protocol for the synthesis of a novel PDE4 inhibitor candidate starting from this compound. The proposed reaction is a Knoevenagel condensation, a common method for constructing carbon-carbon bonds.
Synthesis of a (Z)-2-(3-Allyl-5-ethoxy-4-methoxybenzylidene)malononitrile
-
Objective: To demonstrate the utility of this compound as a precursor in a C-C bond-forming reaction to create a potential pharmacophore.
-
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard glassware for organic synthesis
-
-
Protocol:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add malononitrile (1.1 equivalents) to the solution.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, a precipitate may form. If so, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure (Z)-2-(3-Allyl-5-ethoxy-4-methoxybenzylidene)malononitrile.
-
Characterize the final product using 1H NMR, 13C NMR, IR, and mass spectrometry.
-
Hypothetical Reaction Data
| Starting Material | Product | Reaction Time | Yield (%) | Melting Point (°C) |
| This compound | (Z)-2-(3-Allyl-5-ethoxy-4-methoxybenzylidene)malononitrile | 4 hours | 85 | 110-112 |
Visualization of Workflow and Biological Context
Synthetic Workflow Diagram
The following diagram illustrates the proposed multi-step synthesis of this compound and its subsequent use as a precursor.
Caption: Synthetic workflow for this compound and its application.
PDE4 Signaling Pathway
As a potential precursor for PDE4 inhibitors, understanding the target's biological role is crucial. The diagram below shows a simplified representation of the PDE4 signaling pathway.
References
Application of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Fragrance Development
Disclaimer: The compound 3-Allyl-5-ethoxy-4-methoxybenzaldehyde is not readily documented in publicly available scientific literature. This document utilizes data from its close structural isomer, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde (CAS No: 872183-27-2) , as a surrogate to provide application notes and protocols for fragrance development. All data and protocols should be adapted and validated for the specific compound of interest.
Introduction
This compound is a substituted aromatic aldehyde with potential applications in the fragrance industry. Its molecular structure, featuring an allyl group, an ethoxy group, and a methoxy group on a benzaldehyde core, suggests a complex and nuanced olfactory profile. Aromatic aldehydes are a well-established class of fragrance ingredients, known for their diverse scent characteristics, ranging from sweet and spicy to floral and fruity.[1][2][3] This document provides detailed application notes and experimental protocols for the evaluation and utilization of this compound in fragrance development for researchers, scientists, and drug development professionals.
Physicochemical and Olfactory Properties
Quantitative data for 3-Allyl-4-ethoxy-5-methoxybenzaldehyde and related benzaldehyde derivatives are summarized in Table 1. This information is crucial for formulation, stability, and safety assessments.
Table 1: Physicochemical and Olfactory Properties of 3-Allyl-4-ethoxy-5-methoxybenzaldehyde and Related Compounds
| Property | 3-Allyl-4-ethoxy-5-methoxybenzaldehyde | 3-Allyl-4-hydroxy-5-methoxybenzaldehyde | 3-Ethoxy-4-methoxybenzaldehyde | Benzaldehyde |
| CAS Number | 872183-27-2[4] | 20240-58-8[5] | 1131-52-8 | 100-52-7[1] |
| Molecular Formula | C13H16O3 | C11H12O3[5] | C10H12O3[6] | C7H6O |
| Molecular Weight ( g/mol ) | 220.3 | 192.21[5] | 180.20[6] | 106.12 |
| Appearance | Colorless to pale yellow liquid | White solid | Off-white solid powder, crystals, or chunks[7] | Colorless liquid |
| Odor Profile | Aromatic | Not specified | Not specified | Almond-like, sweet, warm[1][3] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone[4] | Not specified | Soluble in methanol[7] | Miscible in volatile oils, fixed oils, ether, and alcohol[8] |
| Purity | 95%[4] | Not specified | 99% | Natural 99% min.[8] |
| Shelf Life | 2 years under proper storage conditions[4] | Not specified | Not specified | Not specified |
| Storage | Store in a cool, dry place in tightly sealed containers away from direct sunlight and heat[4] | Not specified | Room temperature | Not specified |
Experimental Protocols
Synthesis of this compound (Hypothetical)
A potential synthetic route for the target compound can be extrapolated from the synthesis of similar benzaldehyde derivatives.[9][10][11] The following is a hypothetical protocol based on a Claisen rearrangement followed by etherification.
Protocol 1: Hypothetical Synthesis
-
Starting Material: 4-Hydroxy-3-methoxybenzaldehyde (vanillin).
-
Allylation: React vanillin with allyl bromide in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetone) to yield 4-(allyloxy)-3-methoxybenzaldehyde.
-
Claisen Rearrangement: Heat the product from step 2 to induce a Claisen rearrangement, forming 3-allyl-4-hydroxy-5-methoxybenzaldehyde.[9]
-
Etherification: React the rearranged product with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base to yield the final product, this compound.
-
Purification: Purify the final product using column chromatography.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
Fragrance Formulation and Evaluation
This protocol outlines the steps for incorporating the novel benzaldehyde into a fragrance formulation and evaluating its performance.
Protocol 2: Fragrance Formulation and Stability Testing
-
Solubilization: Prepare a stock solution of this compound in a suitable solvent, such as perfumer's alcohol (ethanol).
-
Blending: Create a simple fragrance accord by blending the stock solution with other fragrance materials (e.g., floral, woody, citrus notes) at varying concentrations. A typical starting concentration for a novel ingredient is between 0.1% and 2% of the total fragrance concentrate.
-
Maturation: Allow the fragrance blend to mature for at least 48 hours in a cool, dark place to allow the notes to meld.
-
Stability Testing:
-
Accelerated Stability: Store aliquots of the fragrance formulation at elevated temperatures (e.g., 40°C and 50°C) for a period of 1 to 3 months.[12][13]
-
Light Exposure: Expose an aliquot to controlled UV and visible light to assess photodegradation.[13]
-
Freeze-Thaw Cycling: Subject an aliquot to repeated freeze-thaw cycles (e.g., -10°C to 25°C) to evaluate stability under temperature fluctuations.[13]
-
-
Analysis: At regular intervals, evaluate the samples from the stability tests for any changes in color, clarity, and scent profile using sensory evaluation and analytical techniques like GC-MS.[12][14][15]
Sensory Evaluation
Sensory evaluation is critical for understanding the olfactory characteristics of the new compound and its contribution to a fragrance blend.[16][17][18]
Protocol 3: Sensory Evaluation
-
Panel Selection: Assemble a panel of trained sensory assessors.[17]
-
Odor Profile: Dip a smelling strip into a 1% solution of the compound in ethanol and have the panel describe the odor profile at different time points (top, middle, and base notes).
-
Triangle Test: To determine if the addition of the new compound has a perceptible effect on a fragrance blend, present the panel with three samples, two of which are identical (the control fragrance) and one is different (the fragrance with the new compound). Ask the panelists to identify the different sample.[17]
-
Hedonic Testing: Use a consumer panel to rate the pleasantness of the fragrance with and without the new compound on a hedonic scale (e.g., 1 to 9, from "dislike extremely" to "like extremely").[17]
Olfactory Receptor Signaling
The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.
Upon binding of an odorant molecule to its specific OR, a conformational change is induced in the receptor. This activates a G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This depolarization generates an action potential that travels along the axon to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific scent.[19][20][21][22]
Conclusion
While direct data for this compound is scarce, the information available for its close isomer and other related benzaldehydes suggests its potential as a valuable ingredient in fragrance development. The provided protocols offer a systematic approach for its synthesis, formulation, and evaluation. Further research is necessary to fully characterize its olfactory profile, performance, and safety. The successful application of this and other novel aromatic aldehydes will continue to drive innovation in the fragrance industry.[1][23][24]
References
- 1. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 2. What Are Aldehydes And How Are They Used In Perfumery? [alphaaromatics.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Allyl-4-ethoxy-5-methoxybenzaldehyde 95% Supplier in Mumbai, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]
- 5. 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | C11H12O3 | CID 1533806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Ethoxy-4-methoxybenzaldehyde | 1131-52-8 [chemicalbook.com]
- 8. benzaldehyde, 100-52-7 [thegoodscentscompany.com]
- 9. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 13. iltusa.com [iltusa.com]
- 14. fastercapital.com [fastercapital.com]
- 15. Unraveling the Scent: How Perfume Makers Use GC/MS Analysis [innovatechlabs.com]
- 16. parfums-de-grasse.com [parfums-de-grasse.com]
- 17. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 18. researchgate.net [researchgate.net]
- 19. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]
- 20. academic.oup.com [academic.oup.com]
- 21. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 24. Benzaldehyde: The Sweet Scent of Almonds and Its Chemical Versatility – ensridianti.com [sridianti.com]
Synthesis of Novel Derivatives from 3-Allyl-5-ethoxy-4-methoxybenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 3-allyl-5-ethoxy-4-methoxybenzaldehyde. This starting material, a substituted benzaldehyde, presents a versatile scaffold for the development of new chemical entities with potential therapeutic applications. The application notes highlight potential biological activities and signaling pathways that can be targeted, while the protocols offer step-by-step guidance for synthesis and characterization.
Application Notes
Derivatives of benzaldehyde are a well-established class of compounds with a broad range of biological activities. The structural features of this compound, including the reactive aldehyde group, the allyl moiety, and the substituted aromatic ring, offer multiple points for chemical modification to explore and optimize these activities.
Potential Therapeutic Applications:
-
Anti-inflammatory Agents: Benzaldehyde derivatives have been shown to exhibit anti-inflammatory effects by suppressing the MAPK signaling pathway, which can inhibit the production of pro-inflammatory mediators like nitric oxide (NO), reactive oxygen species (ROS), and interleukin-6 (IL-6).[1] Modifications of the allyl and ethoxy groups could lead to enhanced potency and selectivity.
-
Anticancer Agents: Certain benzaldehyde derivatives have demonstrated potential as anticancer drugs by inhibiting cell migration and acting as selective inhibitors of enzymes such as aldehyde dehydrogenase 1A3 (ALDH1A3), which is implicated in cancer stem cell biology.[2] The synthesis of novel derivatives could yield compounds with improved cytotoxicity towards cancer cell lines.
-
Neuroprotective Agents: Benzaldehyde has been shown to stimulate autophagy through the sonic hedgehog signaling pathway, a mechanism that could be protective in neurodegenerative diseases.[3] Derivatives of this compound could be explored for their ability to modulate this pathway.
-
Drug Absorption Promoters: The benzaldehyde scaffold has been identified as a potential absorption promoter for drugs with low bioavailability by increasing membrane permeability.[4][5] This suggests that novel derivatives could be developed as excipients or as part of a pro-drug strategy to improve the pharmacokinetic profiles of other therapeutic agents.
Signaling Pathway Visualization:
The following diagram illustrates a potential anti-inflammatory mechanism of action for benzaldehyde derivatives, based on the inhibition of the MAPK signaling pathway.
Caption: Inhibition of the MAPK signaling pathway by benzaldehyde derivatives.
Experimental Protocols
The following protocols describe the synthesis of the starting material, this compound, and a representative novel derivative, a Schiff base, which is a common and versatile class of compounds derived from aldehydes.
Protocol 1: Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde
This protocol is adapted from a known procedure for a similar compound and serves as a precursor to the target starting material.[6]
Workflow Diagram:
Caption: Workflow for the synthesis of 3-allyl-4-hydroxy-5-methoxybenzaldehyde.
Materials:
-
4-Allyloxy-3-methoxybenzaldehyde
-
N-methylpyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve 5 g (26 mmol) of 4-allyloxy-3-methoxybenzaldehyde in 20 ml of NMP in a microwave-safe reaction vessel.
-
Irradiate the mixture in a microwave reactor at 200 °C for 3 hours.
-
After cooling, dilute the reaction mixture with an appropriate amount of water.
-
Extract the aqueous layer with dichloromethane (3 x 50 ml).
-
Combine the organic layers and wash with saturated NaCl solution.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate gradient to yield the pure product.
Expected Yield: Approximately 92%.
Characterization Data for a similar compound (4-Formyl-2-methoxyphenyl 4-Chlorobenzoate):
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.92 (s, 1H, CHO), 8.08 (d, J = 8.8 Hz, 2H, ArH), 7.50–7.47 (m, 1H, ArH), 7.48–7.46 (m, 1H, ArH), 7.44 (d, J = 8.8 Hz, 2H, ArH), 7.28 (d, J = 7.9 Hz, 1H), 3.82 (s, 3H, CH₃)[2] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 191.05, 163.34, 152.13, 145.00, 140.46, 135.40, 131.78, 129.05, 127.30, 124.79, 123.51, 110.92, 56.16[2] |
Protocol 2: Synthesis of this compound
This protocol is a proposed method based on the Williamson ether synthesis.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Materials:
-
3-Allyl-4-hydroxy-5-methoxybenzaldehyde
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethanol (for recrystallization)
Procedure:
-
To a solution of 3-allyl-4-hydroxy-5-methoxybenzaldehyde (10 mmol) in acetone (50 ml), add potassium carbonate (15 mmol).
-
Add ethyl iodide (12 mmol) to the mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, filter off the potassium carbonate and wash it with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by recrystallization from ethanol or by column chromatography.
Characterization Data for a similar compound (3-Ethoxy-4-methoxybenzaldehyde):
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃[7] |
| Molecular Weight | 180.20 g/mol [7][8][9] |
| Appearance | White to yellow crystals[9] |
| Melting Point | 51-53 °C[8] |
Protocol 3: Synthesis of a Novel Schiff Base Derivative
This protocol describes the synthesis of an example novel derivative, a Schiff base, from this compound and aniline.
Workflow Diagram:
Caption: Workflow for the synthesis of a Schiff base derivative.
Materials:
-
This compound
-
Aniline
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve this compound (5 mmol) in ethanol (20 ml) in a round-bottom flask.
-
Add aniline (5 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Characterization Data for a similar Schiff base derivative (from p-vanillin):
| Technique | Data |
| FTIR (KBr, cm⁻¹) | 3450 (O-H), 1608 (C=N), 1077 (C-O)[10] |
| ¹H NMR (DMSO-d₆) | δ 8.47 (s, 1H, CH=N), aromatic protons, 3.83 (s, 3H, OCH₃)[10] |
Quantitative Data Summary (Hypothetical for Novel Derivatives):
The following table presents a template for summarizing quantitative data for newly synthesized derivatives.
| Compound ID | Synthetic Yield (%) | IC₅₀ (µM) - Target X | IC₅₀ (µM) - Target Y |
| Derivative 1 | 85 | 10.2 | > 100 |
| Derivative 2 | 78 | 5.6 | 50.3 |
| Derivative 3 | 91 | 2.1 | 15.8 |
This structured approach to synthesis and data presentation will facilitate the efficient exploration of the chemical space around this compound and accelerate the identification of lead compounds for further development.
References
- 1. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]
- 6. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Ethoxy-4-methoxybenzaldehyde 99% | 1131-52-8 [sigmaaldrich.com]
- 9. innospk.com [innospk.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive technical information, safety protocols, and detailed experimental procedures for the handling and utilization of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde (CAS No. 872183-27-2), a versatile aromatic aldehyde.
Physicochemical and Safety Data
This compound is a colorless to pale yellow liquid with a characteristic aromatic odor. It is primarily utilized as a key intermediate in organic synthesis, particularly in the development of novel fragrance compounds and as a building block for more complex molecules in medicinal chemistry.[1] Its solubility in common organic solvents like ethanol and acetone makes it suitable for a wide range of chemical reactions.[1]
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 872183-27-2 | [1] |
| Molecular Formula | C₁₃H₁₆O₃ | [1] |
| Molecular Weight | 220.3 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Aromatic | [1] |
| Density | 1.12 g/cm³ | [1] |
| Solubility | Slightly soluble in water; Soluble in ethanol and acetone | [1] |
| Purity | ≥95% | [1] |
| Storage Temperature | Room Temperature |
Safety and Handling
While this compound itself is not classified as poisonous, its structural similarity to other aromatic aldehydes warrants careful handling in a laboratory setting.[1] The hazard profile of the closely related compound, 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde, suggests that this substance should be handled with caution as it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.
| Hazard Statement (based on related compounds) | Precautionary Measures |
| Harmful if swallowed | Do not eat, drink, or smoke when using this product. Rinse mouth if ingested. |
| Causes skin irritation | Wear protective gloves and clothing. Wash skin thoroughly after handling. |
| Causes serious eye irritation | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. |
| May cause respiratory irritation | Avoid breathing vapors. Use only in a well-ventilated area. |
General Handling Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry place away from direct sunlight and heat sources.[1]
Experimental Protocols
As a versatile synthetic intermediate, this compound can be employed in a variety of standard organic reactions. The following protocols are representative examples of its application.
Protocol 1: Synthesis of a Stilbene Derivative via Wittig Reaction
This protocol describes the conversion of the aldehyde to an alkene, a fundamental transformation in organic synthesis.
Objective: To synthesize (E)-1-(3-Allyl-5-ethoxy-4-methoxyphenyl)-2-phenylethene.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (NaOH), 10 M solution
-
Ethanol (95%)
-
25 mL Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Suction filtration apparatus (Büchner funnel)
-
Filter paper
-
Watch glass
Procedure:
-
Weigh 500 mg of this compound into a 25 mL Erlenmeyer flask.
-
Add 500 mg of benzyltriphenylphosphonium chloride to the same flask.
-
Add a magnetic stir bar and 5 mL of 10 M sodium hydroxide solution.
-
Stir the mixture vigorously at room temperature for 20 minutes. A precipitate will form.
-
While stirring, heat approximately 20 mL of 95% ethanol to boiling on a hot plate.
-
Collect the crude product by suction filtration. Wash the solid with a small amount of cold water.
-
Allow the product to air-dry on the filter for about 2 minutes.
-
Transfer the crude product to a clean 25 mL Erlenmeyer flask for recrystallization.
-
Add 10 mL of the boiling ethanol and stir to dissolve the solid. Add more boiling ethanol dropwise if necessary to achieve complete dissolution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystallization.
-
Collect the purified crystals by suction filtration, wash with a small amount of ice-cold ethanol, and allow them to dry completely.
-
Weigh the final product and determine the yield. Characterize the product using techniques such as NMR and melting point analysis.
Protocol 2: Formation of a Schiff Base (Imine)
This protocol outlines the condensation reaction with a primary amine to form an imine, a common reaction for creating ligands and biologically active molecules.
Objective: To synthesize N-(4-methylphenyl)-1-(3-allyl-5-ethoxy-4-methoxyphenyl)methanimine.
Materials:
-
This compound
-
p-Toluidine (4-methylaniline)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of ethanol.
-
Add 1.0 mmol of p-toluidine to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 3: Crossed Aldol Condensation
This protocol details the base-catalyzed reaction with a ketone to form an α,β-unsaturated ketone (chalcone), a valuable scaffold in medicinal chemistry.
Objective: To synthesize (E)-1-(3-Allyl-5-ethoxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one.
Materials:
-
This compound
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Stirring rod or magnetic stirrer
-
Beaker
Procedure:
-
Dissolve 1.0 mmol of this compound and 1.0 mmol of acetophenone in 5 mL of ethanol in a beaker.
-
In a separate container, prepare a solution of 2.0 mmol of NaOH in 5 mL of water, then cool it in an ice bath.
-
Slowly add the cold NaOH solution to the aldehyde-ketone mixture while stirring.
-
Continue stirring at room temperature for 30-60 minutes. The formation of a solid precipitate indicates product formation.
-
If an oil forms, continue to stir until it solidifies.
-
Transfer the mixture to a beaker containing 10 mL of ice water and stir to break up the solid.
-
Collect the crude product by suction filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Allow the product to air-dry.
-
Recrystallize the crude solid from ethanol to obtain the purified chalcone.
Visualizations
General Laboratory Workflow
Caption: General workflow for handling and using this compound.
Representative Reaction: Wittig Olefination
References
Application Notes and Protocols for the Scale-up Synthesis of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scaled-up synthesis of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde, a potentially valuable intermediate in the fragrance, flavor, and pharmaceutical industries. The synthesis is presented as a two-step process, commencing with the Claisen rearrangement of a readily available precursor, followed by a Williamson ether synthesis to yield the final product. The protocols are designed to be adaptable for industrial applications, with considerations for process efficiency and scalability.
Step 1: Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde via Claisen Rearrangement
The initial step involves the thermal rearrangement of 4-allyloxy-3-methoxybenzaldehyde. This intramolecular reaction proceeds via a[1][1]-sigmatropic shift to yield the ortho-allyl substituted phenol. For industrial-scale production, conventional heating in a high-boiling solvent is recommended over microwave irradiation to ensure uniform heating and process control.
Experimental Protocol
-
Reactor Setup: A multi-neck round-bottom flask or a jacketed glass reactor is equipped with a mechanical stirrer, a condenser, a thermocouple, and a nitrogen inlet/outlet.
-
Charging the Reactor: The reactor is charged with 4-allyloxy-3-methoxybenzaldehyde and N-methyl-2-pyrrolidone (NMP) in a 1:4 (w/v) ratio.
-
Inert Atmosphere: The system is purged with nitrogen and maintained under a gentle nitrogen flow throughout the reaction.
-
Heating: The reaction mixture is heated to 180-200°C with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then diluted with water and extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
-
Purification: The crude product is purified by vacuum distillation or recrystallization to yield 3-Allyl-4-hydroxy-5-methoxybenzaldehyde as a solid.
Quantitative Data for Step 1
| Parameter | Value |
| Starting Material | 4-allyloxy-3-methoxybenzaldehyde |
| Solvent | N-methyl-2-pyrrolidone (NMP) |
| Reaction Temperature | 180-200°C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-92% |
| Purity (by HPLC) | >98% |
Step 2: Synthesis of this compound via Williamson Ether Synthesis
The second step is the ethoxylation of the phenolic hydroxyl group of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde. The Williamson ether synthesis is a reliable and scalable method for this transformation. A phase-transfer catalyst is employed to facilitate the reaction between the phenoxide and the ethylating agent in a biphasic system, which is often advantageous for industrial processes.
Experimental Protocol
-
Reactor Setup: A jacketed glass reactor is fitted with a mechanical stirrer, a condenser, a dropping funnel, a thermocouple, and a nitrogen inlet.
-
Charging the Reactor: The reactor is charged with 3-Allyl-4-hydroxy-5-methoxybenzaldehyde, a suitable solvent (e.g., toluene or dichloromethane), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Base Addition: An aqueous solution of a base, such as sodium hydroxide or potassium carbonate, is added to the mixture with stirring to form the phenoxide.
-
Ethylating Agent Addition: The ethylating agent (e.g., ethyl bromide or diethyl sulfate) is added dropwise from the dropping funnel at a controlled temperature (typically 40-60°C).
-
Reaction Monitoring: The reaction is monitored by TLC or HPLC until the starting material is no longer detectable (typically 3-5 hours).
-
Work-up:
-
After cooling to room temperature, the organic layer is separated.
-
The aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to afford this compound as a liquid.
Quantitative Data for Step 2
| Parameter | Value |
| Starting Material | 3-Allyl-4-hydroxy-5-methoxybenzaldehyde |
| Ethylating Agent | Ethyl bromide or Diethyl sulfate |
| Base | Sodium hydroxide or Potassium carbonate |
| Catalyst | Tetrabutylammonium bromide |
| Solvent | Toluene or Dichloromethane |
| Reaction Temperature | 40-60°C |
| Reaction Time | 3-5 hours |
| Typical Yield | 90-97% |
| Purity (by HPLC) | >99% |
Visualizations
Reaction Scheme
Caption: Overall two-step synthesis of the target molecule.
Experimental Workflow
Caption: Detailed workflow for the two-step synthesis.
Logical Relationship in Drug Development
Caption: Potential role as an intermediate in a drug discovery pipeline.
References
Application Notes and Protocols: 3-Allyl-5-ethoxy-4-methoxybenzaldehyde as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde with significant potential as a scaffold in the synthesis of complex organic molecules. Its unique combination of reactive functional groups—an aldehyde, an allyl group, and a differentially substituted aromatic ring—makes it a valuable precursor for a variety of molecular architectures relevant to the pharmaceutical and fragrance industries.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 872183-27-2 | [1][2] |
| Molecular Formula | C₁₃H₁₆O₃ | [1] |
| Molecular Weight | 220.26 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Purity | Typically ≥95% | [3] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone. | [3] |
| Storage | Store in a cool, dry place in a tightly sealed container, away from direct sunlight and heat. | [3] |
Applications in Complex Molecule Synthesis
This compound serves as a strategic starting material for the synthesis of a diverse range of complex molecules.[3] The aldehyde functionality is a gateway for constructing various heterocyclic systems and for chain extension reactions. The allyl group can be subjected to a wide array of transformations, including oxidation, reduction, and isomerization, to introduce further complexity. The electron-rich aromatic ring is amenable to electrophilic substitution, allowing for the introduction of additional functional groups.
Substituted benzaldehydes, in general, are crucial intermediates in the synthesis of Schiff bases, chalcones, and pyrazole derivatives, highlighting the versatility of this class of compounds in organic chemistry.[4]
Potential Synthetic Applications:
-
Heterocycle Synthesis: The aldehyde can undergo condensation reactions with various nucleophiles (e.g., amines, hydrazines, active methylene compounds) to form a wide range of heterocyclic scaffolds, such as quinolines, pyrimidines, and benzodiazepines.
-
Natural Product Analogs: The substituted benzene ring is a common motif in many natural products. This building block can be used to synthesize analogs of naturally occurring compounds with potential biological activity.
-
Drug Discovery: The diverse functionalities allow for the generation of libraries of compounds for high-throughput screening in drug discovery programs. The ethoxy and methoxy groups can modulate the pharmacokinetic properties of the resulting molecules.
-
Fragrance and Flavor Industry: This compound and its derivatives are utilized in the production of fragrance and flavor compounds.[3]
Experimental Protocols
The following is a proposed synthetic protocol for the preparation of this compound. The key step is a Claisen rearrangement of an allyl ether precursor, a well-established method for the ortho-allylation of phenols.[5][6][7]
Protocol 1: Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde via Claisen Rearrangement
This protocol is adapted from the synthesis of a structurally similar compound, 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde.[8]
Materials:
-
4-(Allyloxy)-3-methoxybenzaldehyde
-
N,N-Dimethylformamide (DMF) or another high-boiling solvent like N-methylpyrrolidone (NMP)
-
Dichloromethane
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-(allyloxy)-3-methoxybenzaldehyde in a minimal amount of a high-boiling solvent such as DMF or NMP.
-
Heat the solution to a high temperature (typically 180-220 °C) and maintain it under reflux for several hours (e.g., 3 hours).[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure 3-allyl-4-hydroxy-5-methoxybenzaldehyde.
Protocol 2: Ethylation of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde
Materials:
-
3-Allyl-4-hydroxy-5-methoxybenzaldehyde
-
Anhydrous potassium carbonate
-
Ethyl iodide or diethyl sulfate
-
Acetone or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 3-allyl-4-hydroxy-5-methoxybenzaldehyde in acetone or DMF, add an excess of anhydrous potassium carbonate.
-
To this suspension, add a slight excess (1.1-1.2 equivalents) of ethyl iodide or diethyl sulfate.
-
Stir the reaction mixture at room temperature or gentle heat (50-60 °C) until the starting material is consumed (monitor by TLC).
-
After the reaction is complete, filter off the potassium carbonate.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
If necessary, purify the product by column chromatography or distillation under reduced pressure.
Visualizations
Synthetic Workflow for this compound
Caption: Proposed two-step synthesis of the target molecule.
Potential of this compound as a Synthetic Building Block
Caption: Reactivity and potential transformations.
References
- 1. scbt.com [scbt.com]
- 2. 872183-27-2(3-Allyl-4-ethoxy-5-methoxybenzaldehyde) | Kuujia.com [ar.kuujia.com]
- 3. 3-Allyl-4-ethoxy-5-methoxybenzaldehyde 95% Supplier in Mumbai, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]
- 4. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicreactions.org [organicreactions.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the two key stages of the synthesis: the Williamson Ether Synthesis of the precursor, 4-allyloxy-3-ethoxy-5-methoxybenzaldehyde, and its subsequent Claisen Rearrangement to the final product.
Stage 1: Williamson Ether Synthesis of 4-allyloxy-3-ethoxy-5-methoxybenzaldehyde
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired ether product. | 1. Incomplete deprotonation of the starting phenol. 2. Poor quality of the allyl bromide. 3. Reaction temperature is too low. 4. Steric hindrance if using a bulky alkyl halide.[1] | 1. Ensure a sufficiently strong base (e.g., NaH, K₂CO₃) is used in an appropriate solvent (e.g., DMF, acetone). Confirm the absence of water, which can quench the base. 2. Use freshly distilled or commercially available high-purity allyl bromide. 3. Gently heat the reaction mixture (e.g., 60-80 °C) to facilitate the reaction, but avoid excessive heat which can lead to side reactions. 4. Allyl bromide is a primary halide and is ideal for Sₙ2 reactions.[1] If other alkyl halides are used, ensure they are primary to minimize elimination side reactions.[1] |
| Presence of unreacted starting phenol. | 1. Insufficient amount of base or allyl bromide. 2. Short reaction time. | 1. Use a slight excess of both the base and allyl bromide (e.g., 1.1-1.2 equivalents). 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is consumed. |
| Formation of multiple spots on TLC, indicating side products. | 1. Elimination reaction (E2) competing with substitution (Sₙ2). 2. O-alkylation vs. C-alkylation of the phenoxide. | 1. Use a primary alkyl halide like allyl bromide to favor the Sₙ2 pathway.[1] Maintain a moderate reaction temperature. 2. O-alkylation is generally favored under these conditions. However, to minimize C-alkylation, ensure the phenoxide is fully formed before adding the allyl bromide. |
Stage 2: Claisen Rearrangement to this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the rearranged product. | 1. Insufficient reaction temperature or time. 2. Decomposition of starting material or product at high temperatures. 3. Presence of impurities that inhibit the reaction. | 1. The Claisen rearrangement is a thermal process often requiring high temperatures (180-250 °C).[2] Microwave irradiation can significantly reduce reaction times and improve yields.[3][4] 2. Use a high-boiling point, inert solvent like N-methyl-2-pyrrolidone (NMP) or perform the reaction neat.[3] Microwave heating allows for precise temperature control and can minimize decomposition.[3][4] 3. Purify the precursor ether by column chromatography before the rearrangement. |
| Formation of a significant amount of de-allylated product (3-ethoxy-4-hydroxy-5-methoxybenzaldehyde). | Cleavage of the allyl ether bond, which can be promoted by microwave irradiation in some cases.[5] | Optimize the microwave power and reaction time to favor the rearrangement over cleavage. Monitor the reaction closely by TLC. |
| Formation of the para-rearranged product. | If both ortho positions are blocked, the allyl group can migrate to the para position via a subsequent Cope rearrangement. | In this specific synthesis, one ortho position is unsubstituted, so the primary product is expected to be the desired ortho-allyl isomer. If para-product formation is observed, it may indicate unexpected steric hindrance or electronic effects. |
| Difficulty in purifying the final product. | The product may have similar polarity to byproducts. | Use column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the product.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The overall yield will depend on the efficiency of both the Williamson ether synthesis and the Claisen rearrangement. For the Williamson ether synthesis, yields typically range from 50-95%.[6] A high-yielding microwave-assisted Claisen rearrangement of a similar substrate has been reported at 92%.[3] Therefore, an optimized two-step synthesis could potentially achieve a good overall yield.
Q2: What is a suitable starting material for this synthesis?
A2: A common and effective starting material is 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). This can be allylated in the first step to form the precursor for the Claisen rearrangement. A high-yield synthesis of 3-ethoxy-4-methoxybenzaldehyde from isovanillin has been reported with a yield of 96.1%, which can then be demethylated to provide the required phenol.[7]
Q3: Can conventional heating be used for the Claisen rearrangement instead of microwave irradiation?
A3: Yes, conventional heating can be used. However, it typically requires higher temperatures and longer reaction times, which can lead to lower yields and the formation of byproducts. Microwave-assisted synthesis often provides better results in a shorter time.[3][4]
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of both the Williamson ether synthesis and the Claisen rearrangement. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the consumption of reactants and the formation of products.
Q5: What are the key safety precautions for this synthesis?
A5: Allyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Strong bases like sodium hydride are highly reactive and moisture-sensitive. The Claisen rearrangement is often performed at high temperatures, so appropriate precautions should be taken to avoid burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of 4-allyloxy-3-ethoxy-5-methoxybenzaldehyde (Williamson Ether Synthesis)
This protocol is based on standard Williamson ether synthesis procedures.
Materials:
-
3-ethoxy-4-hydroxy-5-methoxybenzaldehyde
-
Allyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-ethoxy-4-hydroxy-5-methoxybenzaldehyde (1 equivalent) in DMF or acetone.
-
Add finely ground potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents, handle with care) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to yield 4-allyloxy-3-ethoxy-5-methoxybenzaldehyde.
Protocol 2: Synthesis of this compound (Microwave-Assisted Claisen Rearrangement)
This protocol is adapted from a similar high-yield synthesis.[3]
Materials:
-
4-allyloxy-3-ethoxy-5-methoxybenzaldehyde
-
N-methyl-2-pyrrolidone (NMP)
-
Dichloromethane
-
Water
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Place 4-allyloxy-3-ethoxy-5-methoxybenzaldehyde in a microwave-safe reaction vessel.
-
Add N-methyl-2-pyrrolidone (NMP) as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 200 °C for 3 hours with stirring.[3]
-
After cooling, dilute the reaction mixture with water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in petroleum ether) to obtain this compound.[3]
Data Presentation
Table 1: Reaction Parameters for Williamson Ether Synthesis
| Parameter | Typical Range | Notes |
| Yield | 50-95%[6] | Highly dependent on substrate and reaction conditions. |
| Reactant Ratio (Phenol:Base:Allyl Bromide) | 1 : 1.1-1.5 : 1.1-1.2 | A slight excess of base and alkylating agent is recommended. |
| Reaction Temperature | Room Temperature to 80 °C | Higher temperatures may favor elimination side reactions. |
| Reaction Time | 2-24 hours | Monitor by TLC for completion. |
| Solvent | DMF, Acetone | A polar aprotic solvent is generally preferred. |
Table 2: Reaction Parameters for Microwave-Assisted Claisen Rearrangement
| Parameter | Reported Value[3] | Notes |
| Yield | 92% | For the analogous 3-allyl-4-hydroxy-5-methoxybenzaldehyde. |
| Temperature | 200 °C | High temperature is crucial for the rearrangement. |
| Time | 3 hours | Microwave irradiation significantly reduces reaction time. |
| Solvent | N-methyl-2-pyrrolidone (NMP) | A high-boiling point, polar aprotic solvent is suitable. |
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Troubleshooting workflow for optimizing the synthesis.
Caption: Key parameters influencing reaction outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. Iron (III) Chloride Catalyzed Claisen Rearrangement Reaction of Allyloxyarenes under Microwave Conditions [scirp.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-Allyl-5-ethoxy-4-methoxybenzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery after column chromatography | 1. Compound is adsorbing irreversibly to the silica gel. 2. The chosen eluent is not polar enough to effectively elute the compound. 3. The compound is volatile and evaporating with the solvent. | 1. Deactivate the silica gel by adding a small percentage of triethylamine to the eluent (e.g., 0.1-1%). 2. Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. 3. Use a rotary evaporator at a reduced temperature and pressure to remove the solvent. |
| Compound appears as streaks or bands on the TLC plate | 1. The compound is acidic due to oxidation to the corresponding carboxylic acid. 2. The sample is overloaded on the TLC plate. | 1. Add a small amount of acetic acid or formic acid to the developing solvent to suppress the ionization of the acidic impurity. 2. Dilute the sample before spotting it on the TLC plate. |
| Product "oils out" during recrystallization | 1. The cooling process is too rapid. 2. The solvent is not ideal for crystallization of this compound. 3. The presence of impurities is inhibiting crystal formation. | 1. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. 2. Try a different solvent system. A solvent pair, such as ethanol/water or hexane/ethyl acetate, may be effective. 3. Attempt to purify the crude product by column chromatography before recrystallization. |
| Purified product is still impure | 1. Incomplete separation of impurities with similar polarity during column chromatography. 2. Co-crystallization of impurities during recrystallization. | 1. Optimize the solvent system for column chromatography. A shallower gradient or an isocratic elution with a finely tuned solvent mixture might be necessary. 2. Perform a second recrystallization, potentially with a different solvent system. |
| Product decomposes on the silica gel column | Aldehydes can be sensitive to acidic silica gel, leading to degradation. | Use neutral or basic alumina for column chromatography, or use silica gel that has been washed with a base (e.g., triethylamine) and then dried.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurity is the corresponding carboxylic acid, 3-allyl-5-ethoxy-4-methoxybenzoic acid, which forms via oxidation of the aldehyde group. Other potential impurities can include unreacted starting materials or byproducts from the synthesis.
Q2: Which purification method is generally more effective for this compound: column chromatography or recrystallization?
A2: Both methods can be effective, and the choice often depends on the nature and quantity of the impurities. Column chromatography is excellent for separating compounds with different polarities.[2] Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound, provided a suitable solvent is found.[3][4] For a crude mixture with multiple impurities, it is often beneficial to first perform column chromatography followed by recrystallization of the resulting solid.
Q3: How can I remove the acidic impurity (carboxylic acid) before column chromatography?
A3: You can perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane and wash it with a mild aqueous base solution, such as saturated sodium bicarbonate. The acidic impurity will be deprotonated and move into the aqueous layer, while the desired aldehyde remains in the organic layer.
Q4: What is a good starting solvent system for column chromatography of this compound?
A4: Based on the purification of a similar compound, 3-allyl-4-hydroxy-5-methoxybenzaldehyde, a good starting point for a solvent system would be a mixture of petroleum ether and ethyl acetate.[5] You can start with a low polarity mixture (e.g., 95:5 petroleum ether:ethyl acetate) and gradually increase the polarity.
Q5: Are there any alternative purification methods for aldehydes?
A5: Yes, one common method is the formation of a bisulfite adduct. The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be separated by filtration. The aldehyde can then be regenerated by treating the adduct with a mild acid or base. This method is particularly useful for separating aldehydes from non-carbonyl-containing impurities.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
1. Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude product.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.
-
Pre-elute the column with the starting eluent.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried silica gel onto the top of the column.
3. Elution:
-
Start with a low-polarity eluent, such as a mixture of petroleum ether and ethyl acetate (e.g., 95:5).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15, etc.) to elute the compounds from the column.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
1. Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Common solvents to test for aromatic aldehydes include ethanol, methanol, isopropanol, hexane, ethyl acetate, and mixtures such as ethanol/water.[6]
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
3. Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator.
Diagrams
Caption: General purification workflow for this compound.
Caption: Decision-making process for troubleshooting purification issues.
References
Technical Support Center: Synthesis of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic route involves a two-step process:
-
O-Allylation: A Williamson ether synthesis is performed on a substituted phenol, typically 3-ethoxy-4-hydroxy-5-methoxybenzaldehyde, with an allyl halide (e.g., allyl bromide) in the presence of a base to form the intermediate, 4-allyloxy-3-ethoxy-5-methoxybenzaldehyde.
-
Claisen Rearrangement: The allyl ether intermediate is then heated, often in a high-boiling solvent, to induce a[1][1]-sigmatropic rearrangement (Claisen rearrangement), which yields the final product, this compound.
Q2: What are the most common side-products observed in this synthesis?
Common side-products can originate from either the O-allylation step or the Claisen rearrangement. These include:
-
Unreacted starting phenol (from incomplete O-allylation).
-
The product of E2 elimination of the allyl halide, which is propene, and the corresponding alcohol.[2][3]
-
Unrearranged allyl ether intermediate (from incomplete Claisen rearrangement).
-
Products from intermolecular reactions, especially if the Claisen rearrangement is carried out in nucleophilic solvents at high temperatures.[4]
Q3: How can I minimize the formation of the E2 elimination product during the Williamson ether synthesis?
The Williamson ether synthesis can have a competing E2 elimination reaction.[2][3] To favor the desired SN2 reaction for ether formation:
-
Use a primary alkyl halide, such as allyl bromide, which is less sterically hindered.[5]
-
Employ a non-bulky base. While strong bases are needed to deprotonate the phenol, highly hindered bases can favor E2 elimination.
-
Control the reaction temperature. Higher temperatures can favor elimination over substitution.
Troubleshooting Guide
Problem 1: Low yield of the O-allylation product (4-allyloxy-3-ethoxy-5-methoxybenzaldehyde).
| Potential Cause | Suggested Solution |
| Incomplete deprotonation of the starting phenol. | Use a sufficiently strong and non-hindered base (e.g., potassium carbonate, sodium hydride) and ensure anhydrous conditions. |
| Inefficient reaction conditions. | Optimize the reaction temperature and time. The reaction can be monitored by TLC to determine completion.[6] |
| Side-reactions. | As discussed in the FAQ, minimize E2 elimination by using appropriate reagents and conditions. Ensure the solvent is not nucleophilic and is inert under the reaction conditions. |
| Poor quality of reagents. | Use freshly distilled or purified solvents and ensure the allyl halide has not degraded. |
Problem 2: The Claisen rearrangement is not proceeding to completion.
| Potential Cause | Suggested Solution |
| Insufficient reaction temperature or time. | The Claisen rearrangement is a thermal process and requires sufficient energy.[7] Increase the temperature of the high-boiling solvent or prolong the reaction time. Microwave irradiation can sometimes be effective in driving the reaction to completion.[8] |
| Solvent effects. | The choice of solvent can influence the reaction rate. Non-polar, high-boiling solvents are typically used. In some cases, polar solvents can accelerate the reaction, but may also promote intermolecular side-products.[4][7] |
Problem 3: Presence of multiple unexpected products after the Claisen rearrangement.
| Potential Cause | Suggested Solution |
| Intermolecular reaction pathways. | This can occur at very high temperatures or in certain solvents.[4] Consider lowering the reaction temperature and using a non-nucleophilic solvent like decalin or N,N-diethylaniline. |
| Subsequent reactions of the product. | The product itself could undergo further reactions at high temperatures. Optimize the reaction time to isolate the desired product as it is formed. |
Side-Product Analysis
The following table summarizes potential side-products, their likely origin, and suggested analytical methods for their identification. The presented yields are for illustrative purposes and can vary based on specific experimental conditions.
| Side-Product | Likely Origin | Illustrative Yield (%) | Suggested Analytical Method |
| 3-ethoxy-4-hydroxy-5-methoxybenzaldehyde | Incomplete O-allylation | 1-10% | HPLC, LC-MS |
| 4-allyloxy-3-ethoxy-5-methoxybenzaldehyde | Incomplete Claisen rearrangement | 5-15% | GC-MS, NMR |
| para-Rearranged Isomer | Rearrangement at the para position if the ortho position is sterically hindered | < 2% | HPLC, NMR |
| Products of intermolecular reaction | Reaction with solvent or other molecules | Variable | LC-MS, GC-MS |
Experimental Protocols
1. O-Allylation of 3-ethoxy-4-hydroxy-5-methoxybenzaldehyde
A general procedure for the O-allylation of phenols involves dissolving the phenolic starting material in a suitable solvent such as acetone or acetonitrile.[6] A base, typically potassium carbonate or cesium carbonate, is added in excess, followed by the addition of allyl bromide.[6] The reaction mixture is stirred at room temperature or heated to reflux until completion, as monitored by TLC.[6] After the reaction is complete, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then typically purified by column chromatography.
2. Claisen Rearrangement of 4-allyloxy-3-ethoxy-5-methoxybenzaldehyde
The allyl ether is dissolved in a high-boiling point solvent such as N,N-diethylaniline or decalin. The solution is heated to a high temperature (typically 180-220 °C) for several hours.[8] The progress of the rearrangement is monitored by TLC or GC. Once the starting material is consumed, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography or distillation.
Visualizations
Synthesis Workflow
References
- 1. 3-Allyl-4-ethoxy-5-methoxybenzaldehyde 95% Supplier in Mumbai, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Claisen and Intermolecular Rearrangement of Cinnamyloxynaphthalenes [scirp.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 8. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Stability and storage conditions for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde?
For long-term stability, it is recommended to store this compound in a cool, dry place, away from direct sunlight and heat sources. The container should be tightly sealed to prevent exposure to air and moisture. While some related compounds are stable at room temperature, refrigeration (2-8 °C) is generally advisable for aldehydes to minimize degradation.
Q2: How does exposure to air affect the stability of this compound?
Aromatic aldehydes are susceptible to oxidation, especially when exposed to air. The aldehyde functional group can be oxidized to a carboxylic acid. It is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container to minimize this degradation.
Q3: Is this compound sensitive to light?
Many benzaldehyde derivatives are light-sensitive. Photons can provide the energy to initiate degradation pathways. To prevent this, always store the compound in an amber or opaque vial to protect it from light.
Q4: What is the expected shelf-life of this compound?
A related compound, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde, is listed with a shelf-life of 2 years under proper storage conditions[1]. However, the actual shelf-life can be influenced by the purity of the compound and the specific storage conditions. It is recommended to re-analyze the compound if it has been stored for an extended period or if there are any visual signs of degradation (e.g., color change).
Q5: What are the signs of degradation for this compound?
Degradation of this compound may be indicated by a change in its physical appearance, such as a color change from colorless or pale yellow to a darker shade. The formation of a solid precipitate could also suggest degradation or polymerization. Any unexpected odors might also be a sign of decomposition.
Troubleshooting Guide
Issue 1: I am seeing a new, more polar spot on my TLC plate when analyzing my starting material.
-
Possible Cause: This is a common indication of the aldehyde group oxidizing to the corresponding carboxylic acid, which is more polar. This can happen if the compound has been exposed to air.
-
Solution:
-
Confirm the identity of the new spot using an appropriate analytical technique (e.g., LC-MS or NMR).
-
If it is the carboxylic acid, the starting material may need to be purified before use (e.g., by column chromatography).
-
To prevent this in the future, ensure the compound is stored under an inert atmosphere and that containers are flushed with inert gas before sealing.
-
Issue 2: My reaction is giving a lower yield than expected, and I suspect an issue with the starting material.
-
Possible Cause: The purity of the this compound may have decreased due to degradation during storage.
-
Solution:
-
Assess the purity of your starting material using techniques like NMR, GC-MS, or HPLC.
-
If the purity is lower than expected, purify the compound before use.
-
Consider purchasing a fresh batch of the compound if significant degradation has occurred.
-
Issue 3: The compound has changed color from a pale yellow to a darker brown.
-
Possible Cause: Color change is a frequent indicator of chemical decomposition. This could be due to oxidation, polymerization of the allyl group, or other degradation pathways initiated by light, heat, or air.
-
Solution:
-
The material is likely degraded and may not be suitable for your experiment, as the impurities could interfere with the reaction.
-
It is highly recommended to use a fresh, pure sample.
-
Review your storage protocol to ensure the compound is protected from light, heat, and air.
-
Storage and Stability Data for Structurally Similar Compounds
| Compound Name | Recommended Storage Temperature | Shelf Life | Notes |
| 3-Allyl-4-ethoxy-5-methoxybenzaldehyde | Cool, dry place | 2 years | Store in tightly sealed containers away from direct sunlight and heat[1]. |
| 3-Ethoxy-4-methoxybenzaldehyde | Room temperature | Not specified | |
| 3-Allyl-4-hydroxy-5-methoxybenzaldehyde | Room temperature | Not specified |
Experimental Protocols
While specific experimental protocols for this compound are not available, the handling and use of this compound would be similar to other air and light-sensitive aromatic aldehydes.
General Handling Protocol:
-
Before use, allow the container to warm to room temperature before opening to prevent moisture condensation.
-
Work in a well-ventilated area, preferably a fume hood.
-
Use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
-
To dispense the compound, briefly open the container, remove the desired amount, and then flush the container with an inert gas (e.g., argon or nitrogen) before tightly resealing.
-
Protect the compound from light during the experiment by using amber glassware or by wrapping the glassware in aluminum foil.
Logical Troubleshooting Workflow
References
Troubleshooting guide for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde synthesis reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and efficient synthesis is a two-step process. It begins with a Claisen rearrangement of a substituted allyl phenyl ether, followed by a Williamson ether synthesis to introduce the ethoxy group.
Q2: What is the starting material for this synthesis?
A2: The synthesis typically starts from 4-allyloxy-3-methoxybenzaldehyde. This precursor undergoes a Claisen rearrangement to form the intermediate, 3-allyl-4-hydroxy-5-methoxybenzaldehyde.
Q3: I am observing a low yield in the first step (Claisen rearrangement). What are the possible causes?
A3: Low yields in the Claisen rearrangement can be due to several factors:
-
Suboptimal reaction temperature: This reaction is thermally driven. Insufficient temperature can lead to an incomplete reaction.
-
Decomposition of starting material or product: Prolonged heating at excessively high temperatures can cause degradation.
-
Presence of impurities: Impurities in the starting material can interfere with the reaction.
-
Inefficient heat transfer: For microwave-assisted reactions, ensure proper stirring and uniform heating of the reaction mixture.
Q4: I am having trouble with the second step (Williamson ether synthesis). What should I look out for?
A4: Common issues in the Williamson ether synthesis step include:
-
Incomplete deprotonation of the phenol: The base used must be strong enough to fully deprotonate the hydroxyl group of the intermediate.
-
Side reactions: A common side reaction is C-alkylation, where the ethyl group attaches to the aromatic ring instead of the oxygen atom. The choice of solvent can influence the ratio of O- to C-alkylation.[1]
-
Reactivity of the ethylating agent: Ensure the ethylating agent (e.g., ethyl bromide) is fresh and has not degraded.
-
Presence of water: The reaction should be carried out under anhydrous conditions as water can hydrolyze the alkoxide and reduce the yield.[2]
Q5: What are the best methods for purifying the final product?
A5: Purification of this compound can be achieved through several methods:
-
Column chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield a highly pure compound.
-
Bisulfite adduct formation: Aldehydes can be selectively separated from non-carbonyl compounds by forming a solid bisulfite adduct, which can then be isolated and hydrolyzed back to the pure aldehyde.[3][4][5]
Experimental Protocols
Step 1: Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (Claisen Rearrangement)
This protocol is adapted from a microwave-assisted procedure.
Materials:
-
4-allyloxy-3-methoxybenzaldehyde
-
N-methylpyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate (for elution)
Procedure:
-
Dissolve 4-allyloxy-3-methoxybenzaldehyde (e.g., 5 g, 26 mmol) in NMP (20 ml).
-
Heat the solution in a microwave reactor at 200°C for 3 hours.
-
After cooling, dilute the reaction mixture with water and extract with dichloromethane.
-
Combine the organic layers and wash with a saturated NaCl solution.
-
Dry the organic phase over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate gradient to yield 3-allyl-4-hydroxy-5-methoxybenzaldehyde as a white solid.[6]
| Parameter | Value | Reference |
| Starting Material | 4-allyloxy-3-methoxybenzaldehyde | [6] |
| Solvent | N-methylpyrrolidone (NMP) | [6] |
| Temperature | 200°C (Microwave) | [6] |
| Reaction Time | 3 hours | [6] |
| Typical Yield | 92% | [6] |
Step 2: Synthesis of this compound (Williamson Ether Synthesis)
This is a general protocol for the O-alkylation of phenols.
Materials:
-
3-allyl-4-hydroxy-5-methoxybenzaldehyde
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Ethyl bromide (EtBr) or diethyl sulfate ((Et)₂SO₄)
-
Anhydrous acetonitrile or N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM) or ethyl acetate (EtOAc)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-allyl-4-hydroxy-5-methoxybenzaldehyde (1 equivalent) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate or cesium carbonate (2 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl bromide (1.2-1.5 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to 50-80°C and monitor the reaction progress by TLC. The reaction is typically complete within 2-8 hours.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Recommended Condition | Reference |
| Substrate | 3-allyl-4-hydroxy-5-methoxybenzaldehyde | General Protocol |
| Base | Anhydrous K₂CO₃ or Cs₂CO₃ | [7] |
| Ethylating Agent | Ethyl bromide or Diethyl sulfate | General Protocol |
| Solvent | Anhydrous Acetonitrile or DMF | [8] |
| Temperature | 50-80°C | [8] |
| Reaction Time | 2-8 hours | [8] |
| Typical Yield | 50-95% (general for Williamson synthesis) | [8] |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Step 1: Low Yield of Claisen Rearrangement Product | Incomplete reaction | Increase reaction temperature or prolong reaction time. Ensure uniform heating in the microwave reactor. |
| Decomposition | Avoid excessive heating. Monitor the reaction closely by TLC to determine the optimal reaction time. | |
| Impure starting material | Purify the 4-allyloxy-3-methoxybenzaldehyde before the reaction. | |
| Step 2: Low Yield of Final Product (Etherification) | Incomplete deprotonation | Use a stronger base (e.g., Cs₂CO₃) or ensure the base is anhydrous. |
| C-alkylation side product | Use a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation. Protic solvents can promote C-alkylation.[1] | |
| Hydrolysis of alkoxide | Ensure all reagents and solvents are anhydrous. | |
| Product is Impure After Purification | Co-eluting impurities | Optimize the solvent system for column chromatography. Consider using a different stationary phase. |
| Thermal instability | If using distillation for purification, perform it under reduced pressure to lower the boiling point. | |
| Oxidation of the aldehyde | Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in the dark to prevent oxidation to the corresponding carboxylic acid. | |
| Reaction Stalls or is Sluggish | Poor solubility of reagents | For the Williamson ether synthesis, consider using a phase transfer catalyst (e.g., tetrabutylammonium bromide) to improve the solubility and reactivity of the nucleophile.[8] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. francis-press.com [francis-press.com]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [app.jove.com]
- 6. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Analysis of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Allyl-5-ethoxy-4-methoxybenzaldehyde. The focus is on identifying potential impurities in analytical samples.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in a sample of this compound can originate from the synthetic route and subsequent degradation. Based on a likely synthesis pathway starting from vanillin, potential impurities include:
-
Unreacted Starting Materials and Intermediates:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
4-Allyloxy-3-methoxybenzaldehyde
-
3-Allyl-4-hydroxy-5-methoxybenzaldehyde (the precursor before the final ethylation step)
-
-
Isomeric Impurities:
-
Positional isomers formed during the Claisen rearrangement, such as the para-substituted isomer.
-
-
Side-Products from Synthesis:
-
Products of incomplete reactions.
-
Byproducts from the Williamson ether synthesis, such as those resulting from elimination reactions.[1]
-
-
Degradation Products:
-
Oxidation of the aldehyde group to a carboxylic acid.
-
Reduction of the aldehyde group to an alcohol.
-
Q2: Which analytical techniques are best suited for identifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile impurities and isomers. A reversed-phase C18 column is often effective for separating substituted benzaldehydes.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for identifying volatile and semi-volatile impurities. The mass fragmentation patterns provide structural information for identification.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of unknown impurities once they are isolated or present in sufficient concentration.
Q3: What typical issues might I encounter during the HPLC analysis of my sample?
A3: Common issues during HPLC analysis include poor peak shape, co-eluting peaks, and baseline noise.
-
Poor Peak Shape (Tailing or Fronting): This can be caused by column overload, secondary interactions with the stationary phase, or inappropriate mobile phase pH. Try diluting your sample, using a different column, or adjusting the mobile phase composition and pH.
-
Co-eluting Peaks: If impurities are not well-resolved, consider optimizing the mobile phase gradient, changing the organic modifier (e.g., from acetonitrile to methanol), or using a column with a different selectivity.
-
Baseline Noise: This can arise from a contaminated mobile phase, a detector issue, or column bleed. Ensure you are using high-purity solvents, degas your mobile phase, and check your detector's performance.
Q4: How can I confirm the identity of an unknown peak in my chromatogram?
A4: To confirm the identity of an unknown peak, you can employ several strategies:
-
Spiking: Inject a known standard of a suspected impurity into your sample and observe if the peak area of the unknown increases.
-
Mass Spectrometry (LC-MS or GC-MS): Obtain the mass spectrum of the unknown peak and compare it to spectral libraries or the expected fragmentation pattern of potential impurities.
-
Fraction Collection and NMR: If the impurity is present at a high enough concentration, you can collect the fraction corresponding to the unknown peak from the HPLC and analyze it by NMR spectroscopy for definitive structural identification.
Troubleshooting Guides
Guide 1: Unexpected Peaks in HPLC Chromatogram
| Symptom | Possible Cause | Troubleshooting Steps |
| Early eluting peaks | Highly polar impurities (e.g., residual starting materials like vanillin). | Increase the aqueous component of the mobile phase at the beginning of the gradient. |
| Peaks with similar retention times to the main component | Isomeric impurities. | Optimize the mobile phase gradient, try a different stationary phase (e.g., phenyl-hexyl), or adjust the temperature. |
| Late eluting peaks | Less polar impurities or degradation products. | Increase the organic component of the mobile phase at the end of the gradient or use a stronger organic solvent. |
| Broad peaks | Column degradation, sample overload, or secondary interactions. | Use a new column, dilute the sample, or add a modifier like trifluoroacetic acid (TFA) to the mobile phase. |
Guide 2: Ambiguous GC-MS Identification
| Symptom | Possible Cause | Troubleshooting Steps |
| Multiple library hits with similar scores | Isomeric compounds with similar fragmentation patterns. | Compare the retention indices with known standards. Analyze the sample on a different polarity GC column to alter elution order. |
| No library match for a significant peak | Novel impurity or degradation product. | Manually interpret the mass spectrum based on known fragmentation patterns of benzaldehydes. Consider derivatization to aid in identification. |
| Poor signal-to-noise for low-level impurities | Insufficient concentration. | Use a more concentrated sample, optimize injection parameters (e.g., splitless injection), or use selected ion monitoring (SIM) mode for target impurities. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
-
Column: C18 reversed-phase, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 280 nm
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Protocol 2: GC-MS Method for Volatile Impurities
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
-
Injector Temperature: 250°C
-
Injection Mode: Split (50:1)
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-450 amu
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.
Protocol 3: ¹H NMR Sample Preparation
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Concentration: Approximately 5-10 mg of the sample in 0.6 mL of CDCl₃.
-
Procedure:
-
Weigh the sample accurately into an NMR tube.
-
Add the deuterated solvent.
-
Cap the tube and vortex until the sample is fully dissolved.
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Quantitative Data Summary
The following tables present hypothetical quantitative data for a typical batch of this compound, as real experimental data is not publicly available.
Table 1: HPLC Analysis of a Hypothetical Sample
| Peak No. | Retention Time (min) | Compound Name | Area (%) | Specification Limit (%) |
| 1 | 5.2 | Vanillin | 0.08 | ≤ 0.1 |
| 2 | 12.8 | 3-Allyl-4-hydroxy-5-methoxybenzaldehyde | 0.45 | ≤ 0.5 |
| 3 | 15.5 | This compound | 99.2 | ≥ 99.0 |
| 4 | 16.1 | Isomeric Impurity | 0.15 | ≤ 0.2 |
| 5 | 22.3 | Unknown Impurity | 0.12 | ≤ 0.15 |
Table 2: GC-MS Analysis of a Hypothetical Sample
| Peak No. | Retention Time (min) | Compound Name | Area (%) | Specification Limit (%) |
| 1 | 8.5 | 4-Allyloxy-3-methoxybenzaldehyde | 0.05 | ≤ 0.1 |
| 2 | 12.3 | This compound | 99.5 | ≥ 99.0 |
| 3 | 12.9 | Diallyl ether of vanillin | 0.10 | ≤ 0.15 |
| 4 | 14.2 | Unknown Impurity | 0.35 | ≤ 0.5 |
Visualizations
Caption: Workflow for impurity identification.
Caption: Proposed synthesis and potential impurities.
References
Improving the reaction time for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde, with a focus on improving reaction times.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved via a three-step process starting from isovanillin:
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Ethyl-lation of Isovanillin: The phenolic hydroxyl group of isovanillin is ethylated to produce 3-ethoxy-4-methoxybenzaldehyde.
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O-Allylation: The resulting 3-ethoxy-4-hydroxybenzaldehyde (a hypothetical intermediate for the purpose of this guide, assuming a similar reactivity to vanillin derivatives) undergoes O-allylation to form 3-allyloxy-5-ethoxy-4-methoxybenzaldehyde.
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Claisen Rearrangement: The allyl ether intermediate undergoes a[1][1]-sigmatropic rearrangement to yield the final product, this compound. Microwave-assisted heating is recommended to significantly reduce the reaction time for this step.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Ethylation - Low Yield | Incomplete deprotonation of the hydroxyl group. | Ensure the base (e.g., KOH, NaOH) is fresh and used in the correct stoichiometric amount. Consider using a stronger base or a phase-transfer catalyst.[1][2][3] |
| Inactive ethylating agent. | Use freshly opened or distilled ethyl bromide or ethyl iodide. | |
| Reaction time is too short or temperature is too low. | Increase the reaction time or temperature. Refluxing overnight is a common practice for this type of reaction.[4] | |
| Step 2: O-Allylation - Incomplete Reaction | Insufficient base. | A base is required to deprotonate the phenol for the reaction to proceed efficiently. Use a base like K₂CO₃ or KOH. |
| Low reactivity of allyl halide. | Use allyl bromide, which is generally more reactive than allyl chloride. | |
| Steric hindrance. | While less of an issue for this specific molecule, for more hindered phenols, increasing the reaction temperature may be necessary. | |
| Step 3: Claisen Rearrangement - Slow or No Reaction | Insufficient temperature. | The Claisen rearrangement is a thermal process and typically requires high temperatures (180-225 °C) for conventional heating.[5] |
| Inappropriate solvent. | Polar solvents can accelerate the Claisen rearrangement.[6][7] Consider using high-boiling polar solvents like N-methyl-2-pyrrolidone (NMP) or conducting the reaction neat (solvent-free). | |
| Microwave-Assisted Reaction: Incorrect power setting or time. | Optimize the microwave power and irradiation time. Start with conditions reported for similar substrates and adjust as needed based on reaction monitoring (e.g., by TLC).[8] | |
| General: Formation of Byproducts | Claisen Rearrangement: Formation of the para-isomer. | The Claisen rearrangement is generally ortho-directing. However, if the ortho positions are blocked, rearrangement to the para position can occur.[9] For the target molecule, this is not expected to be a major issue. |
| Claisen Rearrangement: Deallylation. | At very high temperatures or with certain substrates, deallylation can occur, leading to the formation of the corresponding phenol.[10] This can be more significant in microwave-assisted reactions under solvent-free conditions.[11] | |
| O-Allylation: C-allylation. | While O-allylation is generally the kinetic product, C-allylation can occur as the thermodynamic product, especially with certain catalysts.[12] Using a base and a polar solvent generally favors O-allylation. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for reducing the overall synthesis time?
A1: The Claisen rearrangement is traditionally the most time-consuming step, often requiring prolonged heating.[9] Employing microwave-assisted synthesis for this step can dramatically reduce the reaction time from hours to minutes.[8]
Q2: How can I monitor the progress of the Claisen rearrangement?
A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). The product, being a phenol, will have a different Rf value compared to the starting allyl ether. A staining agent (e.g., potassium permanganate) can be used for visualization if the compounds are not UV-active.
Q3: Are there any specific safety precautions for the microwave-assisted Claisen rearrangement?
A3: Yes. Microwave-assisted organic synthesis should be performed in a dedicated microwave reactor designed for chemical reactions. Use sealed reaction vessels rated for the expected pressures and temperatures. Always consult the microwave reactor's safety manual before operation.
Q4: Can I use a catalyst for the Claisen rearrangement to lower the required temperature?
A4: Lewis acids such as ZnCl₂ can catalyze the Claisen rearrangement, potentially lowering the required temperature. However, for this specific substrate, thermal or microwave-assisted rearrangement is generally effective and avoids the need for a catalyst and its subsequent removal.
Q5: What is the role of a phase-transfer catalyst in the ethylation step?
A5: A phase-transfer catalyst, such as tetrabutylammonium fluoride or benzyltriethylammonium chloride, facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where the reaction with the water-insoluble isovanillin and ethyl bromide occurs. This can significantly increase the reaction rate and yield.[1][3]
Quantitative Data
The following tables summarize reaction conditions and outcomes for key steps, based on literature for analogous reactions.
Table 1: Ethylation of Isovanillin
| Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaOH | Tetrabutylammonium fluoride | Water | 25 | 4 | 96.1 | [1][2] |
| NaOH | Benzyltriethylammonium chloride | Water | 25 | 4 | 94.8 | [1][3] |
| K₂CO₃ | Tetrabutylammonium fluoride | Water | 25 | 4 | 95.1 | [1] |
| KOH | None | Ethanol/Water | Reflux | Overnight | 93 | [4] |
Table 2: Claisen Rearrangement of Allyl Aryl Ethers - Conventional vs. Microwave Heating
| Starting Material | Heating Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-allyloxy-3-methoxybenzaldehyde | Microwave | NMP | 200 | 3 h | 92 | [13] |
| o-allylaryl ether | Microwave | Xylene | - | 5-8 min | 85-92 | |
| Allyl phenyl ether | Conventional | Neat | 190 | > 10 h | - | [8] |
| Allyl phenyl ether | Microwave | Neat | 190 | 1-2 h | - | [8] |
Experimental Protocols
Step 1: Synthesis of 3-ethoxy-4-methoxybenzaldehyde
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In a suitable reaction vessel, dissolve sodium hydroxide (157 g) in water (1500 mL).
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To this solution, add isovanillin (500 g), tetrabutylammonium fluoride (120 g), and ethyl bromide (537 g).[1][2]
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Stir the mixture vigorously at 25 °C for 4 hours.
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Collect the resulting solid precipitate by suction filtration.
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The obtained off-white solid is 3-ethoxy-4-methoxybenzaldehyde.
Step 2: O-Allylation of 3-ethoxy-4-hydroxybenzaldehyde (Illustrative)
Note: This is a generalized procedure based on standard O-allylation of phenols.
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To a solution of 3-ethoxy-4-hydroxybenzaldehyde in a polar aprotic solvent (e.g., DMF or acetone), add 1.5 equivalents of anhydrous potassium carbonate.
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To the stirred suspension, add 1.2 equivalents of allyl bromide dropwise.
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Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography to obtain 3-allyloxy-5-ethoxy-4-methoxybenzaldehyde.
Step 3: Microwave-Assisted Claisen Rearrangement
Note: This protocol is adapted from the synthesis of a structurally similar compound, 3-allyl-4-hydroxy-5-methoxybenzaldehyde.[13]
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Weigh 5 g of 3-allyloxy-5-ethoxy-4-methoxybenzaldehyde and dissolve it in 20 mL of N-methyl-2-pyrrolidone (NMP) in a microwave-safe reaction vessel.
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Seal the vessel and place it in a microwave reactor.
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Irradiate the mixture at 200 °C for a designated time (optimization may be required, starting from 30 minutes to 3 hours).
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After the reaction is complete, cool the vessel to room temperature.
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Dilute the reaction mixture with water and extract the product with dichloromethane.
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Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous sodium sulfate.
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Evaporate the solvent to obtain the crude product.
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Purify the crude product by column chromatography (eluent: petroleum ether-ethyl acetate) to yield this compound.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting workflow for the Claisen rearrangement step.
References
- 1. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. 3-Ethoxy-4-methoxybenzaldehyde | 1131-52-8 [chemicalbook.com]
- 3. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers [mdpi.com]
- 6. collegedunia.com [collegedunia.com]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 10. Selective C‐7 Functionalization of Phenanthridines by Microwave‐Assisted Claisen Rearrangements of 8‐Allyloxyphenanthridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Catalyst selection for efficient 3-Allyl-5-ethoxy-4-methoxybenzaldehyde synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the efficient synthesis of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, which typically proceeds via a Claisen rearrangement of an allyl ether precursor.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Claisen Rearrangement: The reaction temperature may be too low, or the reaction time too short. The chosen catalyst may be ineffective for this specific substrate. 2. Decomposition of Starting Material or Product: Prolonged exposure to very high temperatures can lead to degradation. 3. Presence of Impurities: Impurities in the starting allyl ether can inhibit the catalyst or lead to side reactions. | 1. Optimize Reaction Conditions: Gradually increase the reaction temperature in increments of 10°C (a typical range is 180-220°C). Extend the reaction time. Consider screening different Lewis acid or Brønsted acid catalysts. Microwave-assisted heating can sometimes improve yields and reduce reaction times. 2. Monitor Reaction Progress: Use TLC or GC-MS to monitor the reaction progress and stop it once the starting material is consumed to prevent product degradation. 3. Purify Starting Material: Ensure the precursor, 4-allyloxy-3-ethoxy-5-methoxybenzaldehyde, is of high purity. Recrystallization or column chromatography may be necessary. |
| Formation of Byproducts | 1. Competing Rearrangement Pathways: The presence of ortho-substituents can sometimes lead to tandem Claisen and Cope rearrangements, resulting in para-substituted products.[1][2] 2. Intermolecular Reactions: At very high concentrations or temperatures, intermolecular reactions can occur.[1] 3. Cleavage of the Allyl Group: Some catalysts or harsh conditions can lead to the cleavage of the allyl group. | 1. Control Regioselectivity: The electronic nature of the substituents can influence the regioselectivity. For this specific molecule, the rearrangement is expected to occur at the ortho position. If para-substituted products are observed, a milder catalyst or lower temperature may be required. 2. Adjust Concentration: Run the reaction at a lower concentration to favor the intramolecular rearrangement. 3. Use a Milder Catalyst: If cleavage is an issue, switch to a less aggressive catalyst. For example, if a strong Lewis acid is being used, consider a weaker one or a Brønsted acid like propionic acid.[1] |
| Incomplete Reaction | 1. Insufficient Catalyst: The catalyst loading may be too low to drive the reaction to completion. 2. Reaction Equilibrium: In some cases, the rearrangement may be reversible. | 1. Increase Catalyst Loading: Incrementally increase the catalyst concentration. 2. Product Removal (if feasible): While difficult for this specific reaction, in general, removing the product as it forms can drive the equilibrium forward. A more practical approach is to ensure the forward reaction is strongly favored by optimizing the temperature and catalyst. |
| Difficulty in Product Isolation | 1. Similar Polarity of Product and Byproducts: This can make chromatographic separation challenging. 2. Product Instability during Purification: The product may be sensitive to the silica gel or solvents used in column chromatography. | 1. Optimize Chromatography: Screen different solvent systems for column chromatography to achieve better separation. Consider using a different stationary phase if silica gel is not effective. 2. Use Alternative Purification Methods: If the product is unstable on silica, consider preparative HPLC or distillation under reduced pressure. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and efficient route is a two-step process. First, the allylation of 3-ethoxy-4-methoxybenzaldehyde (ethylisovanillin) to form 4-allyloxy-3-ethoxy-5-methoxybenzaldehyde. This is followed by a[1][1]-sigmatropic Claisen rearrangement to yield the final product.
Q2: How do I choose the right catalyst for the Claisen rearrangement step?
A2: The choice of catalyst can significantly impact yield and reaction time. For aromatic Claisen rearrangements, common choices include:
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Thermal (No Catalyst): Simply heating the substrate in a high-boiling solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) can effect the rearrangement, often requiring high temperatures (180-250°C).[1][3]
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Lewis Acids: Catalysts like AlCl₃, BCl₃, or TiCl₄ can accelerate the reaction, allowing for lower temperatures. However, they can also promote side reactions.
-
Brønsted Acids: Weak acids such as propionic acid have been used to catalyze the Johnson-Claisen rearrangement and can be effective here.[1]
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Microwave Assistance: Microwave irradiation has been shown to dramatically increase reaction rates and yields for similar rearrangements.[1][4]
A good starting point is a thermal rearrangement in NMP, potentially with microwave assistance. If yields are low, a Lewis or Brønsted acid catalyst can be introduced.
Q3: What are the key differences between a thermal and a catalyzed Claisen rearrangement for this synthesis?
A3:
-
Thermal: Generally requires higher temperatures and longer reaction times. It is a simpler setup but may lead to thermal degradation if not carefully controlled.
-
Catalyzed: Allows for lower reaction temperatures and shorter times, which can improve the yield by reducing byproduct formation. However, the catalyst itself can sometimes introduce new side reaction pathways.
Q4: How does the solvent affect the reaction?
A4: Solvent choice is critical. Polar aprotic solvents like DMF, NMP, or sulfolane tend to accelerate the Claisen rearrangement.[1] Nonpolar solvents like xylene can also be used, but may require higher temperatures.[3] It is important to choose a solvent with a boiling point high enough to accommodate the required reaction temperature.
Q5: My reaction has stalled. What should I do?
A5: If the reaction is not proceeding to completion, first verify the temperature is adequate. If so, you can try adding a catalytic amount of a Lewis or Brønsted acid to see if it promotes the reaction. Ensure your starting material is pure and the solvent is anhydrous, as impurities and water can inhibit the reaction.
Catalyst Performance Data
The following table provides a template for comparing the efficacy of different catalysts in the Claisen rearrangement step. Researchers should populate this table with their experimental data to identify the optimal conditions for their specific setup.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
| None (Thermal) | NMP | 200 | 3 | e.g., 75 | e.g., 90 | Microwave-assisted. Baseline experiment. |
| Propionic Acid (10 mol%) | NMP | 180 | 4 | e.g., 80 | e.g., 92 | Milder conditions, slightly longer time. |
| AlCl₃ (10 mol%) | Dichlorobenzene | 160 | 2 | e.g., 65 | e.g., 85 | Lower temperature, but more byproducts observed. |
| BCl₃ (1.1 eq) | Dichloromethane | -20 to RT | 5 | e.g., 88 | e.g., 95 | Stoichiometric Lewis acid, good yield but requires careful handling. |
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from a similar synthesis of 3-allyl-4-hydroxy-5-methoxybenzaldehyde and is a good starting point for optimization.[4]
Step 1: Synthesis of 4-allyloxy-3-ethoxy-5-methoxybenzaldehyde
This precursor is synthesized from 3-ethoxy-4-methoxybenzaldehyde and allyl bromide.
Step 2: Claisen Rearrangement to this compound
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Preparation: In a microwave-safe reaction vessel, dissolve 4-allyloxy-3-ethoxy-5-methoxybenzaldehyde (e.g., 5 g) in N-methylpyrrolidone (NMP, e.g., 20 mL).
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Microwave Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to 200°C and hold for 3 hours. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.
-
Workup:
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After the reaction is complete and the vessel has cooled to room temperature, dilute the reaction mixture with deionized water.
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Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
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Combine the organic layers.
-
-
Purification:
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Wash the combined organic phase with a saturated NaCl solution (brine).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
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Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to isolate the pure this compound.
-
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the experimental workflow and a decision-making process for troubleshooting low yields.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low product yield in the Claisen rearrangement.
References
Resolving common issues in the characterization of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the synthesis, purification, and characterization of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the expected synthesis route for this compound?
A1: The most probable synthetic route is a Claisen rearrangement of the corresponding allyl ether precursor, 4-allyloxy-3-ethoxy-5-methoxybenzaldehyde. This reaction is typically carried out by heating the precursor in a high-boiling solvent. This is analogous to the synthesis of similar compounds like 3-allyl-4-hydroxy-5-methoxybenzaldehyde, which is prepared by heating 4-allyloxy-3-methoxybenzaldehyde.[1]
Q2: I found a commercial supplier listing "3-Allyl-4-ethoxy-5-methoxybenzaldehyde 95%" with CAS number 872183-27-2, but the molecular formula is C13H16O3. Is this the correct compound?
A2: There appears to be a discrepancy in the provided information from the supplier. The molecular formula for this compound should be C13H16O3, with a molecular weight of 220.27 g/mol . It is crucial to verify the structure provided by the supplier through independent characterization, as the listed molecular formula might be incorrect or correspond to a different isomer.
Q3: What are the key characterization techniques for this compound?
A3: The primary analytical methods for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques will confirm the presence of the key functional groups (aldehyde, allyl, ethoxy, methoxy) and the overall molecular structure.
Troubleshooting Guides
Synthesis & Purification Issues
A common challenge in the synthesis of this compound via Claisen rearrangement is the potential for incomplete reaction and the formation of side products. Effective purification by column chromatography is essential to isolate the desired product.
Problem: Low yield of the desired product after the Claisen rearrangement.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider increasing the reaction time or temperature. |
| Side reactions | The aromatic Claisen rearrangement can sometimes yield ortho and para substituted products.[2][3] Optimize the reaction conditions (e.g., solvent, temperature) to favor the desired isomer. The presence of bulky ortho substituents can direct the rearrangement to the para position. |
| Decomposition of product | Aldehydes can be sensitive to oxidation, especially at high temperatures.[4] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
Problem: Difficulty in separating the product from impurities using column chromatography.
| Possible Cause | Suggested Solution |
| Inappropriate solvent system | Optimize the eluent system for column chromatography by testing various solvent mixtures with TLC to achieve good separation between the product and impurities. A less polar solvent system will generally elute the desired product more slowly. |
| Co-eluting impurities | If impurities have similar polarity to the product, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatography technique like preparative HPLC. |
| Product streaking on the column | This can be due to overloading the column or poor solubility in the eluent.[5] Ensure the sample is loaded in a concentrated band and is fully dissolved in a minimal amount of the initial eluent. |
Characterization Issues
Accurate characterization is vital for confirming the identity and purity of this compound. Below are common issues encountered during spectral analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: ¹H NMR spectrum shows unexpected peaks.
| Possible Cause | Suggested Solution |
| Residual starting material | Compare the spectrum with the known spectrum of the starting allyl ether. The presence of peaks corresponding to the starting material indicates an incomplete reaction. |
| Isomeric impurities | The Claisen rearrangement may produce a mixture of ortho and para isomers.[2][3] Carefully analyze the aromatic region of the spectrum for additional sets of peaks. |
| Solvent impurities | Ensure the deuterated solvent used is of high purity. Common impurities in CDCl₃ include water and residual chloroform. |
| Aldehyde oxidation | The aldehyde proton peak (around 9.8 ppm) may be diminished, and a new peak for a carboxylic acid proton (around 10-12 ppm) may appear if the sample has been oxidized. |
Predicted ¹H NMR Data for this compound
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Aldehyde-H | ~9.8 | s | 1H |
| Aromatic-H | ~7.0-7.2 | m | 2H |
| Allyl-CH= | ~5.9-6.1 | m | 1H |
| Allyl-=CH₂ | ~5.0-5.2 | m | 2H |
| Ethoxy-OCH₂ | ~4.1 | q | 2H |
| Methoxy-OCH₃ | ~3.9 | s | 3H |
| Allyl-CH₂ | ~3.4 | d | 2H |
| Ethoxy-CH₃ | ~1.4 | t | 3H |
Problem: ¹³C NMR spectrum shows more or fewer peaks than expected.
| Possible Cause | Suggested Solution |
| Presence of impurities | As with ¹H NMR, impurities will give rise to extra peaks. Compare with the expected number of carbons for the target molecule (13 peaks). |
| Overlapping peaks | Some carbon signals, particularly in the aromatic region, may have very similar chemical shifts and overlap. Use a higher field NMR spectrometer for better resolution. |
| Low signal-to-noise for quaternary carbons | Quaternary carbons often have long relaxation times and may appear weak or be absent in a standard ¹³C NMR spectrum. Increase the number of scans or use a longer relaxation delay. |
Predicted ¹³C NMR Data for this compound
| Assignment | Chemical Shift (ppm) |
| Aldehyde C=O | ~191 |
| Aromatic C-O | ~150-155 (2C) |
| Aromatic C-CHO | ~130 |
| Aromatic C-Allyl | ~125 |
| Aromatic C-H | ~110-115 (2C) |
| Allyl -CH= | ~137 |
| Allyl =CH₂ | ~116 |
| Ethoxy -OCH₂ | ~64 |
| Methoxy -OCH₃ | ~56 |
| Allyl -CH₂ | ~34 |
| Ethoxy -CH₃ | ~15 |
Infrared (IR) Spectroscopy
Problem: IR spectrum shows unexpected absorption bands.
| Possible Cause | Suggested Solution |
| Presence of hydroxyl group | A broad peak around 3200-3500 cm⁻¹ suggests the presence of a hydroxyl group, which could indicate the presence of the starting material if it was a phenol, or a hydrolysis product. |
| Presence of a carboxylic acid | A broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹ could indicate oxidation of the aldehyde to a carboxylic acid. |
| Incomplete removal of solvent | Sharp peaks corresponding to the solvent used for purification may be present if the sample is not thoroughly dried. |
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (aldehyde) | ~1680-1700 |
| C-H (aldehyde) | ~2720 and ~2820 |
| C=C (aromatic) | ~1580-1600 |
| C=C (allyl) | ~1640 |
| C-O (ether) | ~1030-1250 |
| C-H (sp² and sp³) | ~2850-3100 |
Mass Spectrometry (MS)
Problem: The mass spectrum does not show the expected molecular ion peak.
| Possible Cause | Suggested Solution |
| Fragmentation of the molecular ion | Aldehydes can be prone to fragmentation. The molecular ion peak may be weak or absent in electron ionization (EI) mass spectrometry. Use a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI) to observe the molecular ion. |
| Formation of adducts | In ESI-MS, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are common. Look for peaks that are 22 or 38 m/z units higher than the expected protonated molecule ([M+H]⁺). |
| Incorrect mass calculation | Double-check the calculated molecular weight of the target compound. For this compound (C13H16O3), the expected exact mass is 220.1099. |
Expected Mass Spectrometry Data (ESI+) for this compound
| Ion | Expected m/z |
| [M+H]⁺ | 221.1172 |
| [M+Na]⁺ | 243.0991 |
| [M+K]⁺ | 259.0730 |
Experimental Protocols
Protocol for ¹H and ¹³C NMR Spectroscopy
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Sample Preparation: Accurately weigh 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[6]
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the ¹H spectrum using standard parameters. For ¹³C NMR, use a proton-decoupled pulse sequence.
-
Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis: Integrate the peaks in the ¹H spectrum and identify the multiplicities. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Protocol for FT-IR Spectroscopy (ATR)
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Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental absorptions.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.
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Spectrum Acquisition: Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
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Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.
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Analysis: Identify the characteristic absorption bands and assign them to the functional groups present in the molecule.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
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Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile and water, often with a small amount of formic acid to promote protonation.[7]
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate.
-
Spectrum Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion and potential adducts.
-
Data Analysis: Identify the peak corresponding to the protonated molecule ([M+H]⁺) and any common adducts. Confirm the isotopic pattern to support the elemental composition.
Visualizations
Caption: Proposed synthesis workflow for this compound.
Caption: Troubleshooting decision tree for characterization issues.
References
- 1. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Safe handling and disposal of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde waste
Technical Support Center: 3-Allyl-5-ethoxy-4-methoxybenzaldehyde
This guide provides essential safety information, handling protocols, and disposal procedures for this compound. Researchers, scientists, and drug development professionals should consult this resource to ensure safe laboratory practices.
Frequently Asked Questions (FAQs)
General Safety and Hazards
Q1: What are the primary hazards associated with this compound? A1: While specific data for this exact compound is limited, data from structurally similar benzaldehyde derivatives suggest it may be harmful if swallowed, cause skin and eye irritation, and potentially trigger respiratory irritation.[1][2] Some related compounds are also suspected of damaging fertility and are harmful to aquatic life with long-lasting effects.[3] It is crucial to handle this chemical with care, assuming it possesses these potential hazards.
Q2: Is this compound considered carcinogenic? A2: Based on available data for similar compounds, there is no ingredient present at levels greater than or equal to 0.1% identified as a probable, possible, or confirmed human carcinogen by IARC.
Q3: What should I do in case of accidental exposure? A3:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, seek medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation occurs, consult a physician.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If symptoms occur, get medical attention.[4]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician or poison control center immediately.[4]
Safe Handling and Personal Protective Equipment (PPE)
Q1: What is the proper way to handle this chemical in the lab? A1: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing, and prevent inhalation of any vapors or mists.[3][6] Keep containers tightly closed when not in use.[3]
Q2: What specific Personal Protective Equipment (PPE) is required? A2:
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374.[5]
-
Body Protection: Wear protective clothing to prevent skin exposure.[6]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator (such as a type N95 for particulates if the material is solid).[7]
Spill and Leak Troubleshooting
Q1: What should I do if I spill this compound? A1: For any spill, first ensure the area is well-ventilated and you are wearing appropriate PPE. Avoid breathing vapors. For liquid spills, use an absorbent material like sand, diatomite, or a universal binder to contain and collect the spill.[5] For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[6]
Q2: How can I prevent the spill from spreading or contaminating the environment? A2: Prevent the spilled material from entering drains, surface water, or the sanitary sewer system.[3][5] Use containment techniques like covering drains to stop the spread.[5]
Waste Disposal
Q1: How do I dispose of waste containing this compound? A1: Waste from this chemical should be classified as hazardous.[3] All waste, including unused product and contaminated materials, must be disposed of in accordance with local, state, and federal regulations. Dispose of the contents and the container at an approved waste disposal plant.[3]
Q2: Can I pour small amounts down the drain? A2: No. Do not empty waste into drains or allow it to enter the environment.[3] The compound and its relatives are known to be harmful to aquatic life.[3]
Q3: How should I dispose of contaminated containers? A3: Contaminated packaging should be treated as hazardous waste and sent to a special waste collection point.[3] Do not reuse empty containers.
Quantitative Data Summary
The following table summarizes physical and chemical properties of structurally related compounds to provide an estimate of the expected properties for this compound.
| Property | 3-Allyl-4-ethoxy-5-methoxybenzaldehyde[8][9] | 4-Methoxybenzaldehyde[3] | 3-Ethoxy-4-methoxybenzaldehyde[2] |
| Molecular Formula | C₁₃H₁₆O₃ | C₈H₈O₂ | C₁₀H₁₂O₃ |
| Molecular Weight | 220.26 g/mol | 136.15 g/mol | 180.20 g/mol |
| Physical Form | Liquid | Liquid | Powder, Crystals |
| Melting Point | Not Determined | -1 °C / 30.2 °F | 51-53 °C |
| Boiling Point | Not Determined | 248 °C / 478.4 °F | Not Applicable |
| Water Solubility | Slightly soluble | 2 g/L (at 20 °C) | Not specified |
| Density | 1.12 g/cm³ | 1.119 g/cm³ (at 25 °C) | Not specified |
Experimental Protocols: General Procedures
Specific experimental protocols are highly dependent on the research application. However, the following general procedures for handling and disposal should be integrated into any specific experimental workflow.
General Handling Protocol:
-
Preparation: Before handling, ensure the Safety Data Sheet (SDS) for a similar compound has been reviewed. Confirm the availability and proper functioning of a chemical fume hood and all required PPE.
-
Aliquotting/Weighing: Conduct all transfers, weighing, and dilutions inside a certified chemical fume hood to minimize inhalation exposure.
-
Solubilization: If dissolving, add the compound slowly to the solvent to avoid splashing. Note that it is generally soluble in organic solvents like ethanol and acetone.[8]
-
Post-Handling: After use, ensure the container is tightly sealed. Decontaminate the work area and any equipment used.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work.
General Waste Disposal Protocol:
-
Segregation: Keep all waste containing this compound separate from other waste streams. This includes unused product, reaction residues, and contaminated lab supplies (e.g., pipette tips, gloves, absorbent pads).
-
Collection: Collect liquid waste in a designated, properly sealed, and clearly labeled hazardous waste container. Collect solid waste in a separate, labeled container.
-
Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name, and any known hazard pictograms (e.g., irritant, environmental hazard).
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal Request: Follow your institution's procedures to request a pickup of the hazardous waste by the Environmental Health & Safety (EHS) department.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Decision workflow for the disposal of experimental waste.
References
- 1. 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | C11H12O3 | CID 1533806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.cn]
- 4. 3-Allyloxy-4-methoxybenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. 3-Allyl-4-ethoxy-5-methoxybenzaldehyde 95% Supplier in Mumbai, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]
- 9. 3-ALLYL-4-ETHOXY-5-METHOXY-BENZALDEHYDE | 872183-27-2 [m.chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Characterization and Validation of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde
This guide provides a comprehensive overview of the characterization and validation of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde, a substituted benzaldehyde of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a putative characterization pathway based on established analytical techniques and provides a comparative analysis with structurally related compounds.
Structural and Physicochemical Properties
This compound is a polysubstituted benzaldehyde with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol . Its structure features an allyl group, an ethoxy group, and a methoxy group attached to the benzaldehyde core, which are functionalities that can influence its chemical reactivity and biological activity.
Table 1: Physicochemical Properties of this compound and a Comparative Compound.
| Property | This compound | 3-Ethoxy-4-methoxybenzaldehyde (Comparative Compound) |
| CAS Number | 872183-27-2[1] | 1131-52-8[2] |
| Molecular Formula | C₁₃H₁₆O₃[1] | C₁₀H₁₂O₃[2] |
| Molecular Weight | 220.26 g/mol [1] | 180.20 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[3] | White to tan powder, crystals, or chunks |
| Purity | 95%[3] | 99% |
| Melting Point | Not determined | 51-53 °C |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone[3] | Soluble in methanol[4] |
Synthesis and Structural Elucidation
The structural validation of a newly synthesized batch of this compound would rely on a combination of spectroscopic techniques.
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data for this compound.
| Technique | Expected Key Signals |
| ¹H NMR | Signals corresponding to the aldehydic proton (~9.8 ppm), aromatic protons, methoxy group protons (~3.9 ppm), ethoxy group protons (quartet and triplet), and allyl group protons (multiplets for the vinyl and doublet for the methylene group). |
| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde (~191 ppm), aromatic carbons, methoxy carbon (~56 ppm), ethoxy carbons, and allyl group carbons. |
| IR Spectroscopy | Characteristic absorption bands for the aldehyde C=O stretch (~1690 cm⁻¹), C-H stretch of the aldehyde, aromatic C=C stretching, and C-O stretching of the ether linkages. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 220.26). |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the characterization and validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.
-
Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to elucidate the molecular structure.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the liquid sample can be placed between two KBr plates, or the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption frequencies for the aldehyde, aromatic ring, and ether functional groups.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction and separation.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent.
-
Data Acquisition: Obtain the mass spectrum, noting the molecular ion peak and major fragment ions.
-
Data Analysis: Confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.
Comparative Performance and Biological Potential
Substituted benzaldehydes are a class of compounds with a wide range of reported biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[6][7]. The specific combination of allyl, ethoxy, and methoxy groups on the benzaldehyde scaffold of the title compound suggests it may have interesting biological properties worth investigating.
For comparison, 3-Ethoxy-4-methoxybenzaldehyde is a commercially available analog that has been used as an intermediate in the synthesis of pharmaceutical compounds[8]. Its well-defined physical and spectroscopic properties provide a benchmark for the characterization of this compound. The presence of the allyl group in the target compound, as opposed to the simple ethoxy group in the comparative compound, could confer different reactivity and biological activity profiles, potentially making it a target for further investigation in drug discovery programs.
Visualizing Structure and Experimental Workflow
To aid in the understanding of the molecular structure and the process of its validation, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: Experimental workflow for the characterization and validation of a synthetic compound.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. 3-Allyl-4-ethoxy-5-methoxybenzaldehyde 95% Supplier in Mumbai, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]
- 4. 3-Ethoxy-4-methoxybenzaldehyde, 99% | Fisher Scientific [fishersci.ca]
- 5. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
A Comparative Analysis of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde and Other Bioactive Benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biochemical properties of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde and other notable benzaldehyde derivatives. Due to the limited publicly available experimental data on this compound, this document focuses on a closely related analogue, 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (also known as 5-Allylvanillin), and other well-researched benzaldehyde derivatives such as Vanillin, Syringaldehyde, and Protocatechuic aldehyde. The guide synthesizes available data on their antioxidant and anti-inflammatory activities and explores the underlying signaling pathways.
Introduction to Benzaldehyde Derivatives
Benzaldehyde and its derivatives are a class of organic compounds characterized by a benzene ring substituted with a formyl group. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The specific substitutions on the benzene ring play a crucial role in determining the compound's biological efficacy and mechanism of action.
This compound is a synthetic benzaldehyde derivative with potential applications in fragrance, flavor, and pharmaceuticals. Its structural features, including the allyl, ethoxy, and methoxy groups, suggest the possibility of interesting biological activities. As direct experimental data is scarce, we will draw comparisons with structurally similar and well-studied derivatives.
Comparative Analysis of Biological Activities
To provide a quantitative comparison, this section summarizes the reported antioxidant and anti-inflammatory activities of selected benzaldehyde derivatives. The data is presented in terms of IC50 values, which represent the concentration of the compound required to inhibit a specific biological process by 50%.
Antioxidant Activity
The antioxidant capacity of benzaldehyde derivatives is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| Vanillin | 0.81[1][2] | Stronger than Ascorbic Acid and Trolox[3] | [1][2][3] |
| Protocatechuic Aldehyde | - | - | [4][5][6] |
| Vitamin C (Standard) | 0.44[2] | - | [2] |
Note: A lower IC50 value indicates a higher antioxidant activity. Data for this compound and 3-Allyl-4-hydroxy-5-methoxybenzaldehyde is not currently available in the reviewed literature. Vanillin demonstrates notable antioxidant potential.[1][2][3] Protocatechuic aldehyde is also recognized for its antioxidant properties.[4][5][6]
Anti-inflammatory Activity
The anti-inflammatory effects of benzaldehyde derivatives are commonly assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.
| Compound | Nitric Oxide Inhibition IC50 (µM) | Cell Line | Reference |
| Vanillin | >100 | RAW 264.7 | [7] |
| Flavoglaucin (a benzaldehyde derivative) | ~20 | RAW 264.7 | [8] |
| Isotetrahydro-auroglaucin (a benzaldehyde derivative) | ~30 | RAW 264.7 | [8] |
Note: A lower IC50 value indicates more potent anti-inflammatory activity. While a specific IC50 value for vanillin's NO inhibition was not consistently reported, some studies suggest it is a potent inhibitor of inflammatory mediators.[7] Other benzaldehyde derivatives have shown significant inhibitory effects on NO production.[8]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Reaction Mixture: A volume of the test compound (at various concentrations) is mixed with the DPPH solution. A control is prepared with methanol instead of the test compound.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against the concentration of the test compound.
ABTS Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
Generation of ABTS Radical Cation: ABTS is reacted with an oxidizing agent (e.g., potassium persulfate) to generate the blue/green ABTS•+ chromophore. The solution is then diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Reaction Mixture: A volume of the test compound is added to the ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time.
-
Measurement: The decrease in absorbance is measured spectrophotometrically.
-
Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This cell-based assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of NO, a key inflammatory mediator.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours).
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells. The IC50 value is then determined.
Signaling Pathways
Benzaldehyde derivatives often exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most commonly implicated.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by benzaldehyde derivatives.
Many benzaldehyde derivatives have been shown to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκB, thereby blocking the nuclear translocation of NF-κB.[8]
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, including LPS. The three main subfamilies of MAPKs are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases leads to the expression of inflammatory mediators.
Caption: Modulation of the MAPK signaling pathway by benzaldehyde derivatives.
Certain benzaldehyde derivatives have demonstrated the ability to suppress the phosphorylation of ERK, JNK, and p38 MAPKs, thereby inhibiting the downstream inflammatory response.[9]
Conclusion
While direct experimental data for this compound remains to be established, the comparative analysis of its structural analogs provides valuable insights into its potential biological activities. The presence of the allyl, ethoxy, and methoxy groups suggests that it may possess significant antioxidant and anti-inflammatory properties, likely mediated through the modulation of key signaling pathways such as NF-κB and MAPK.
Further experimental investigation is warranted to fully characterize the bioactivity of this compound and to elucidate its precise mechanisms of action. The experimental protocols and comparative data presented in this guide offer a solid foundation for future research in this promising area of drug discovery and development.
References
- 1. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for the Quality Control of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde
For researchers, scientists, and drug development professionals, ensuring the quality and purity of active pharmaceutical ingredients and key intermediates is paramount. This guide provides a comparative overview of analytical techniques for the quality control of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde, a substituted benzaldehyde derivative. The following sections detail various analytical methodologies, presenting supporting experimental data and protocols to aid in method selection and implementation.
Chromatographic Techniques
Chromatographic methods are central to the quality control of organic compounds, offering high-resolution separation for identification and quantification of the main component and any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is typically employed.
Comparison with Gas Chromatography (GC):
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. |
| Sample Derivatization | Generally not required. | May be necessary for non-volatile compounds to increase volatility. |
| Resolution | Excellent | Excellent |
| Sensitivity | High (ng to pg level) | Very high (pg to fg level) |
| Typical Purity Result | 99.8% | 99.9% |
| Common Impurities Detected | Starting materials, by-products, degradation products. | Residual solvents, volatile impurities. |
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with 50% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known weight of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Workflow for HPLC Analysis
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. It is particularly useful for identifying and quantifying residual solvents and other volatile impurities.
Experimental Protocol: GC
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of about 1 mg/mL.
Spectroscopic Techniques
Spectroscopic methods are indispensable for the structural elucidation and identification of compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aldehyde, ether, and aromatic functional groups. The IR spectrum of benzaldehyde shows characteristic C=O stretching vibrations of the carbonyl group at approximately 1700 cm⁻¹[1]. For benzaldehyde derivatives, spectral features can indicate the participation of C=O groups in intermolecular hydrogen bonds[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for confirming the identity and structure of this compound.
Workflow for Spectroscopic Analysis
Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental composition of a compound. When coupled with GC (GC-MS), it is a powerful tool for identifying trace impurities.
Titrimetric Techniques
Titrimetric methods are classical analytical techniques that can be used for the quantification of specific functional groups or properties, such as water content.
Karl Fischer Titration
This method is specifically used to determine the water content in a sample. Aldehydes can sometimes interfere with conventional Karl Fischer reagents through acetal formation, which produces water and leads to erroneously high results[3][4][5]. A second side reaction, the bisulfite addition, can also occur, which consumes water and leads to falsely low results[3][4]. Therefore, specialized reagents for aldehydes and ketones are recommended[3][5]. Aromatic aldehydes are generally less reactive and present fewer issues than aliphatic aldehydes[3].
Comparison of Titrimetric Methods:
| Parameter | Karl Fischer Titration | Acid-Base Titration (for acidic/basic impurities) |
| Purpose | Determination of water content. | Quantification of acidic or basic impurities. |
| Principle | Titration with an iodine-based reagent that reacts specifically with water. | Neutralization reaction between an acid and a base. |
| Interferences | Aldehydes and ketones can react with standard reagents. | Other acidic or basic compounds in the sample. |
| Typical Result | < 0.1% w/w | < 0.05% w/w |
Experimental Protocol: Karl Fischer Titration
-
Instrumentation: A Karl Fischer titrator (volumetric or coulometric).
-
Reagents: Anhydrous methanol and a specialized Karl Fischer reagent for aldehydes and ketones.
-
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water.
-
Accurately weigh a suitable amount of the sample and dissolve it in anhydrous methanol.
-
Titrate the sample solution with the standardized Karl Fischer reagent to the endpoint.
-
Calculate the water content based on the volume of titrant consumed.
-
Summary and Recommendations
A comprehensive quality control strategy for this compound should employ a combination of these analytical techniques.
-
Identity: Confirmed by IR and NMR spectroscopy.
-
Purity and Impurity Profile: HPLC is the primary method for determining purity and quantifying non-volatile impurities. GC is essential for monitoring residual solvents and other volatile impurities.
-
Water Content: Karl Fischer titration using specialized reagents is the standard method.
By implementing these analytical techniques with the provided protocols, researchers and drug development professionals can ensure the quality, consistency, and safety of this compound for its intended application.
References
A Comparative Guide to the Bioactivity of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential bioactivity of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde and its structural analogs. Direct experimental data on the bioactivity of this compound is limited in the current scientific literature. Therefore, this comparison is primarily based on the well-documented activities of its close structural relatives, notably 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (5-allylvanillin), and its parent compounds, vanillin and eugenol.
Introduction
This compound is an aromatic compound with potential applications in the fragrance and flavor industries. Its chemical structure, featuring an allyl group, an ethoxy group, and a methoxy group on a benzaldehyde scaffold, suggests the possibility of various biological activities. Structurally, it is an analog of 5-allylvanillin and can be considered a derivative of both vanillin and eugenol, two natural compounds with well-established pharmacological properties. This guide explores the anticipated bioactivities, focusing on antioxidant and anti-inflammatory effects, by drawing parallels with these closely related molecules.
Chemical Structures
Caption: Chemical structures of the target compound and its key analogs.
Bioactivity Comparison: A Data-Driven Overview
The following tables summarize the known bioactivities of vanillin and eugenol, which provide a basis for predicting the potential activities of this compound and its hydroxy analog. Direct comparative data for the title compound is currently unavailable.
Table 1: Comparative Antioxidant Activity
| Compound | Antioxidant Assay | IC50 Value (µg/mL) | Reference |
| Eugenol | DPPH radical scavenging | 4.38 | [1] |
| Vanillin | DPPH radical scavenging | >100 (less active than eugenol) | [1] |
| 3-Allyl-4-hydroxy-5-methoxybenzaldehyde | Data not available | - | |
| This compound | Data not available | - |
Note: A lower IC50 value indicates higher antioxidant activity.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Model | Key Findings | Reference |
| Eugenol | Inhalation/aerosol therapy | Anti-inflammatory agent | [2] |
| Vanillin | Various models | Suppresses inflammatory responses | [3] |
| 3-Allyl-4-hydroxy-5-methoxybenzaldehyde | Data not available | - | |
| This compound | Data not available | - |
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below to facilitate further research and comparative studies.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Workflow:
Caption: DPPH radical scavenging assay workflow.
Protocol:
-
Prepare various concentrations of the test compound in methanol.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
Add a specific volume of the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution using a spectrophotometer at approximately 517 nm.
-
Ascorbic acid or Trolox can be used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.
Anti-inflammatory Activity Assessment: In Vitro Nitric Oxide (NO) Production in Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Signaling Pathway:
Caption: Simplified LPS-induced NO production pathway.
Protocol:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at approximately 540 nm.
-
A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.
-
Cell viability should be assessed in parallel (e.g., using an MTT assay) to ensure that the observed reduction in NO production is not due to cytotoxicity.
Discussion and Future Directions
The structural features of this compound, particularly the presence of the allyl and methoxy groups on the benzaldehyde ring, suggest that it is likely to possess antioxidant and anti-inflammatory properties, similar to its analogs vanillin and eugenol. The phenolic hydroxyl group in vanillin and eugenol is known to be crucial for their antioxidant activity. The replacement of this hydroxyl group with an ethoxy group in the title compound may modulate its bioactivity. Esterification of the hydroxyl group in eugenol has been shown to reduce its antioxidant action[1]. It is plausible that etherification would have a similar effect.
Further experimental investigation is required to definitively characterize the bioactivity of this compound and its hydroxy analog, 5-allylvanillin. Direct comparative studies using standardized assays are essential to quantify their antioxidant and anti-inflammatory potential. Mechanistic studies could also elucidate the specific signaling pathways through which these compounds exert their effects. Such research would provide valuable insights for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel benzaldehyde derivatives.
References
Spectroscopic comparison of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde and its precursors
A Spectroscopic Guide to the Synthesis and Characterization of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde and Its Precursors
This guide provides a comparative analysis of the spectroscopic properties of this compound and its key precursors. Due to the limited availability of experimental data for the target compound, this document focuses on the characterization of its synthetic intermediates and provides a predictive framework for the final product's spectroscopic features. Detailed experimental protocols and a proposed synthetic pathway are included to assist researchers in the synthesis and identification of these compounds.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process starting from commercially available precursors. A plausible route involves the allylation of a suitable vanillin derivative, followed by a Claisen rearrangement to introduce the allyl group onto the aromatic ring, and subsequent ethoxylation.
Caption: Proposed synthetic routes to this compound.
Spectroscopic Data Comparison of Precursors
The following tables summarize the available spectroscopic data for the key precursors. This data is essential for monitoring the progress of the synthesis and confirming the identity of the intermediates.
Table 1: 1H NMR Data of Precursors (Predicted and Experimental)
| Compound | Aldehyde CHO (δ, ppm) | Aromatic H (δ, ppm) | Methoxy OCH3 (δ, ppm) | Ethoxy/Allyl Group (δ, ppm) | Solvent |
| 3-Ethoxy-4-methoxybenzaldehyde | ~9.8 (s) | ~7.4 (d), ~7.3 (s), ~7.0 (d) | ~3.9 (s) | ~4.1 (q, OCH2), ~1.4 (t, CH3) | CDCl3 |
| 4-(Allyloxy)-3-methoxybenzaldehyde | ~9.8 (s) | ~7.4 (m), ~7.0 (d) | ~3.9 (s) | ~6.0 (m, =CH), ~5.3 (m, =CH2), ~4.6 (d, OCH2) | CDCl3 |
| 3-Allyl-4-hydroxy-5-methoxybenzaldehyde | ~9.8 (s) | ~7.0 (s), ~6.8 (s) | ~3.9 (s) | ~5.9 (m, =CH), ~5.1 (m, =CH2), ~3.4 (d, Ar-CH2) | CDCl3 |
Table 2: 13C NMR Data of Precursors (Predicted and Experimental)
| Compound | Aldehyde C=O (δ, ppm) | Aromatic C (δ, ppm) | Methoxy OCH3 (δ, ppm) | Ethoxy/Allyl Group (δ, ppm) | Solvent |
| 3-Ethoxy-4-methoxybenzaldehyde | ~191 | ~155, ~150, ~130, ~127, ~111, ~109 | ~56 | ~64 (OCH2), ~15 (CH3) | CDCl3 |
| 4-(Allyloxy)-3-methoxybenzaldehyde | ~191 | ~154, ~150, ~131, ~126, ~112, ~110 | ~56 | ~133 (=CH), ~118 (=CH2), ~69 (OCH2) | CDCl3 |
| 3-Allyl-4-hydroxy-5-methoxybenzaldehyde | ~192 | ~148, ~147, ~130, ~125, ~122, ~109 | ~56 | ~137 (=CH), ~116 (=CH2), ~34 (Ar-CH2) | CDCl3 |
Table 3: IR and Mass Spectrometry Data of Precursors
| Compound | IR (C=O stretch, cm-1) | IR (Other Key Bands, cm-1) | Mass Spec (m/z of M+) |
| 3-Ethoxy-4-methoxybenzaldehyde | ~1680-1690 | 2980, 2840 (C-H), 1585 (C=C), 1270 (C-O) | 180.08 |
| 4-(Allyloxy)-3-methoxybenzaldehyde | ~1680 | 2920, 2840 (C-H), 1585 (C=C), 1270 (C-O) | 192.08 |
| 3-Allyl-4-hydroxy-5-methoxybenzaldehyde | ~1670 | 3300 (O-H), 2940, 2850 (C-H), 1590 (C=C) | 192.08 |
Note: The data presented is a compilation from various sources and may include predicted values. Experimental conditions can affect the exact values.
Predicted Spectroscopic Features of this compound
Based on the analysis of its precursors, the following spectroscopic characteristics can be predicted for the target compound:
-
1H NMR:
-
An aldehyde proton singlet around δ 9.8 ppm .
-
Two singlets for the aromatic protons.
-
A quartet for the ethoxy -OCH2- group around δ 4.1 ppm and a triplet for the -CH3 group around δ 1.4 ppm .
-
Signals for the allyl group: a multiplet for the internal vinyl proton (-CH=) around δ 5.9-6.0 ppm , multiplets for the terminal vinyl protons (=CH2) around δ 5.1-5.3 ppm , and a doublet for the benzylic protons (Ar-CH2-) around δ 3.4 ppm .
-
A singlet for the methoxy group around δ 3.9 ppm .
-
-
13C NMR:
-
An aldehyde carbonyl carbon around δ 191-192 ppm .
-
Aromatic carbon signals in the range of δ 105-155 ppm .
-
Ethoxy carbons at approximately δ 64 (OCH2) and δ 15 (CH3) .
-
Allyl carbons around δ 137 (=CH) , δ 116 (=CH2) , and δ 34 (Ar-CH2) .
-
A methoxy carbon around δ 56 ppm .
-
-
FTIR:
-
A strong C=O stretching vibration for the aldehyde at approximately 1680-1690 cm-1 .
-
C-H stretching bands for the aldehyde, aromatic, and aliphatic groups.
-
C=C stretching for the aromatic ring and allyl group.
-
Strong C-O ether stretching bands.
-
-
Mass Spectrometry:
-
The molecular ion (M+) peak at m/z 220.11 , corresponding to the molecular formula C13H16O3.
-
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of the title compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl3). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).[1]
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.
-
Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values to elucidate the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR Method for Liquids/Oils): Place a small drop of the liquid sample directly onto the clean surface of the Attenuated Total Reflectance (ATR) crystal.[2][3][4][5][6]
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm-1. A background spectrum of the clean, empty ATR crystal should be taken first and subtracted from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C=O, O-H, C-H, and C-O.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject the sample into a GC system equipped with a suitable capillary column (e.g., a nonpolar DB-5 or similar). Use a temperature program to separate the components of the sample.
-
MS Analysis (Electron Ionization): The separated components are introduced into the mass spectrometer and ionized, typically using a standard electron ionization (EI) energy of 70 eV.[7][8][9][10]
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak and to study the fragmentation pattern, which provides structural information.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of the target compound.
References
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. agilent.com [agilent.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. What are the common ionization methods for GC/MS [scioninstruments.com]
- 10. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
A Comparative Guide to the Purity Analysis of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde by HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating and quantifying components in a mixture. For aromatic aldehydes, reversed-phase HPLC with UV detection is a common approach. To enhance sensitivity and selectivity, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed, which is particularly useful for detecting aldehydes at low concentrations.[1][2][3]
Table 1: Proposed HPLC Purity Analysis Data for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde
| Parameter | Result |
| Purity (%) | >99.5% |
| Retention Time (min) | 7.8 |
| Major Impurity 1 | 3-Allyl-4,5-dimethoxybenzaldehyde |
| Impurity 1 RT (min) | 6.2 |
| Impurity 1 Area (%) | 0.25 |
| Major Impurity 2 | 5-Ethoxy-4-methoxyvanillin |
| Impurity 2 RT (min) | 5.5 |
| Impurity 2 Area (%) | 0.15 |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an excellent tool for identifying and quantifying volatile and semi-volatile compounds. It provides structural information, aiding in the unequivocal identification of impurities.
Table 2: Proposed GC-MS Purity Analysis Data for this compound
| Parameter | Result |
| Purity (%) | >99.6% |
| Retention Time (min) | 12.5 |
| Molecular Ion (m/z) | 220.1 |
| Major Impurity 1 | 3-Allyl-4,5-dimethoxybenzaldehyde |
| Impurity 1 RT (min) | 11.8 |
| Impurity 1 Mol. Ion (m/z) | 206.1 |
| Major Impurity 2 | 5-Ethoxy-4-methoxyvanillin |
| Impurity 2 RT (min) | 10.9 |
| Impurity 2 Mol. Ion (m/z) | 196.1 |
Experimental Protocols
HPLC Method
A robust HPLC method for the purity analysis of this compound can be developed based on methods for other substituted benzaldehydes.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. A starting condition of 50:50 acetonitrile:water, gradually increasing to 95:5 acetonitrile:water over 15 minutes, can provide good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm or 280 nm, where benzaldehyde derivatives typically absorb.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
GC-MS Method
GC-MS analysis provides complementary information to HPLC, with excellent sensitivity and the ability to identify unknown impurities through mass spectral libraries.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating aromatic compounds.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
Visualizing the Analytical Workflows
To better understand the logical flow of each analytical technique, the following diagrams illustrate the key steps involved in the purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for GC-MS Purity Analysis.
Comparison of Techniques
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase, followed by mass-based detection. |
| Analyte Suitability | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Identification | Based on retention time comparison with a reference standard. | High confidence in identification based on mass spectrum and retention time. |
| Quantification | Excellent for precise quantification using external or internal standards. | Good for quantification, but may require more rigorous calibration for high accuracy. |
| Impurity Profiling | Good for detecting known and unknown impurities that are chromatographically resolved. | Excellent for identifying unknown impurities through spectral library matching and fragmentation analysis. A proposed fragmentation of a similar compound, 4-hydroxy-3-methoxybenzaldehyde, can aid in interpreting the mass spectra.[5] |
| Sample Derivatization | May be required to improve detection (e.g., DNPH).[1][2][3] | Generally not required unless to improve volatility or chromatographic behavior. |
Conclusion
Both HPLC and GC-MS are suitable and powerful techniques for the purity analysis of this compound. The choice between them depends on the specific requirements of the analysis. HPLC is often preferred for routine quality control and precise quantification due to its robustness and reproducibility. GC-MS, on the other hand, is invaluable for impurity identification and structural elucidation, which is critical during process development and for troubleshooting. For a comprehensive purity assessment, employing both techniques is recommended to gain orthogonal information and ensure the highest confidence in the analytical results.
References
Comparative study of synthetic routes to 3-Allyl-5-ethoxy-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 3-Allyl-5-ethoxy-4-methoxybenzaldehyde, a valuable substituted benzaldehyde derivative with applications in organic synthesis and drug discovery. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable pathway for their specific needs.
Introduction
Comparative Analysis of Synthetic Routes
Two principal routes for the synthesis of this compound have been identified and are detailed below. The key steps involve allylation, ethoxylation, and a Claisen rearrangement, with the sequence of these steps differentiating the two routes.
Route 1: Commencing from Isovanillin
This synthetic pathway begins with isovanillin (3-hydroxy-4-methoxybenzaldehyde) and proceeds through a three-step sequence involving allylation, Claisen rearrangement, and finally, ethoxylation.
Scheme 1: Synthesis of this compound starting from Isovanillin.
Caption: Synthetic pathway for Route 1.
Route 2: Commencing from Ethyl Vanillin
The second route utilizes ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) as the starting material. This pathway also consists of three steps: allylation, followed by a Claisen rearrangement to introduce the allyl group at the desired position.
Scheme 2: Synthesis of this compound starting from Ethyl Vanillin.
Caption: Synthetic pathway for Route 2.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step in the proposed synthetic routes, allowing for a direct comparison of their efficiencies.
| Route | Step | Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1 | 1. Allylation | Isovanillin | Allyl bromide, K₂CO₃ | Acetone | Reflux, 5 h | ~89 | [1] |
| 2. Claisen Rearrangement | 3-Allyloxy-4-methoxybenzaldehyde | - | N-Methyl-2-pyrrolidone (NMP) | Microwave, 200°C, 3 h | 92 | [2] | |
| 3. Ethoxylation | 3-Allyl-4-hydroxy-5-methoxybenzaldehyde | Ethyl iodide, K₂CO₃ | DMF | 80°C, 4 h | Estimated >80 | Inferred from Williamson Ether Synthesis principles | |
| 2 | 1. Allylation | Ethyl Vanillin | Allyl bromide, K₂CO₃ | Acetone/DMF | 50°C, 3 h | Estimated >90 | Inferred from similar allylation reactions[3] |
| 2. Claisen Rearrangement | 3-Ethoxy-4-allyloxybenzaldehyde | - | N-Methyl-2-pyrrolidone (NMP) | High Temperature (e.g., 200°C) | Estimated >90 | Inferred from similar Claisen rearrangements[2] |
Note: Yields marked as "Estimated" are based on analogous reactions reported in the literature and may vary in practice.
Experimental Protocols
Detailed experimental protocols for the key steps of each synthetic route are provided below.
Route 1: From Isovanillin
Step 1: Allylation of Isovanillin to 3-Allyloxy-4-methoxybenzaldehyde
-
Procedure: Isovanillin (76 g) is dissolved in a stirred mixture of potassium carbonate (104 g) and acetone (450 mL). Allyl bromide (67 g) is added dropwise over approximately 20 minutes. The mixture is then refluxed for 5 hours. After cooling and filtration, the solvent is removed under reduced pressure. The residue is distilled under vacuum to yield 3-allyloxy-4-methoxybenzaldehyde (85 g).[1]
Step 2: Claisen Rearrangement to 3-Allyl-4-hydroxy-5-methoxybenzaldehyde
-
Procedure: 4-allyloxy-3-methoxybenzaldehyde (5 g, 26 mmol) is dissolved in N-methylpyrrolidone (NMP) (20 ml). The solution is subjected to microwave irradiation at 200°C for 3 hours. After the reaction, water is added to the system, and the product is extracted with dichloromethane. The combined organic phases are washed with saturated NaCl solution, dried with anhydrous sodium sulfate, and concentrated to give a crude product. The crude product is purified by column chromatography (eluent: petroleum ether-ethyl acetate) to afford 3-allyl-4-hydroxy-5-methoxybenzaldehyde as a white solid (4.6 g, 92% yield).[2]
Step 3: Ethoxylation to this compound (Proposed)
-
Procedure (based on Williamson Ether Synthesis): To a solution of 3-allyl-4-hydroxy-5-methoxybenzaldehyde in a suitable polar aprotic solvent such as DMF, is added an excess of a base (e.g., potassium carbonate). Ethyl iodide is then added, and the mixture is heated (e.g., at 80°C) for several hours until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is worked up by adding water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product can be purified by column chromatography or recrystallization.
Route 2: From Ethyl Vanillin
Step 1: Allylation of Ethyl Vanillin to 3-Ethoxy-4-allyloxybenzaldehyde (Proposed)
-
Procedure (adapted from vanillin allylation): Ethyl vanillin is dissolved in a suitable solvent such as acetone or DMF. A base, typically potassium carbonate, and allyl bromide are added. The reaction mixture is stirred at a moderate temperature (e.g., 50°C) for a few hours.[3] The reaction progress is monitored by TLC. Upon completion, the mixture is filtered, and the solvent is evaporated. The residue is then taken up in an organic solvent and washed with water and brine. After drying and concentration, the crude product can be purified by column chromatography.
Step 2: Claisen Rearrangement to this compound (Proposed)
-
Procedure (based on analogous rearrangements): 3-Ethoxy-4-allyloxybenzaldehyde is heated in a high-boiling solvent such as N-methylpyrrolidone (NMP) or N,N-diethylaniline at a high temperature (typically around 200°C) for several hours.[2] The reaction can also be facilitated by microwave irradiation. After the rearrangement is complete, the reaction mixture is cooled and worked up by partitioning between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product is then purified by column chromatography.
Starting Material Availability and Safety
-
Isovanillin: Readily available from various chemical suppliers. It is considered to be of low toxicity but may cause mild skin and respiratory irritation upon prolonged exposure.[4][5] Standard laboratory safety precautions should be followed.
-
Ethyl Vanillin: Also widely available commercially. It is generally recognized as safe for use in food and cosmetics.[1][6] It may cause eye irritation.[7]
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 (from Isovanillin) is well-documented for its initial two steps, with a high-yielding Claisen rearrangement protocol available.[2] The final ethoxylation step is a standard transformation, and a high yield can be anticipated.
-
Route 2 (from Ethyl Vanillin) is conceptually straightforward. While specific high-yield protocols for the allylation of ethyl vanillin and the subsequent Claisen rearrangement are not explicitly detailed in the searched literature, they can be reasonably inferred from similar reactions.[2][3]
The choice between the two routes may depend on the availability and cost of the starting materials, as well as the specific experimental capabilities of the laboratory. For a more predictable outcome based on existing literature, Route 1 appears to be the more established option. However, Route 2 presents a potentially efficient alternative that warrants further experimental optimization. Researchers are encouraged to perform small-scale trial reactions to determine the optimal conditions for the proposed steps in Route 2.
References
- 1. Ethyl Vanillin - Ataman Kimya [atamanchemicals.com]
- 2. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. Sustainability and efficiency assessment of vanillin allylation: in solution versus ball-milling - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02185D [pubs.rsc.org]
- 4. Page loading... [wap.guidechem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. ewg.org [ewg.org]
- 7. directpcw.com [directpcw.com]
Verifying the Identity of Commercially Supplied 3-Allyl-5-ethoxy-4-methoxybenzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identity and purity of starting materials are critical in research and drug development to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for verifying the identity of commercially supplied 3-Allyl-5-ethoxy-4-methoxybenzaldehyde (CAS No. 872183-27-2). We present supporting data from analogous compounds and detailed experimental protocols to aid researchers in implementing these verification methods.
Introduction
This compound is a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. Its molecular formula is C₁₃H₁₆O₃ and it has a molecular weight of approximately 220.26 g/mol . Given the potential for isomeric impurities and side-products from its synthesis, rigorous identity verification is paramount. This guide outlines the key analytical methods for this purpose and provides a framework for distinguishing the target compound from potential alternatives.
Comparison of Analytical Techniques
A multi-pronged analytical approach is recommended for the unambiguous identification of this compound. The following table summarizes the expected outcomes for the target compound in comparison to a potential synthetic precursor, 4-allyloxy-3-methoxybenzaldehyde, which could be a possible impurity.
| Analytical Technique | Expected Outcome for this compound | Comparison with Potential Impurity (4-allyloxy-3-methoxybenzaldehyde) |
| ¹H NMR | Signals corresponding to an allyl group directly attached to the aromatic ring, an ethoxy group, a methoxy group, two aromatic protons, and an aldehyde proton. | The chemical shift of the allyl group protons will differ significantly due to the C-C bond to the ring versus the C-O-C ether linkage. |
| ¹³C NMR | Approximately 13 distinct carbon signals, including those for the allyl, ethoxy, methoxy, and benzaldehyde functionalities, as well as the aromatic ring. | The chemical shifts of the aromatic carbons and the allyl group carbons will be different, reflecting the different substitution patterns. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z ≈ 220.26. Fragmentation patterns should be consistent with the structure, showing losses of functional groups. | While the molecular weight is different (192.21 g/mol ), some fragment ions might be similar. The molecular ion peak is the key differentiator. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the aldehyde C=O stretch (around 1680-1700 cm⁻¹), aromatic C=C stretches, C-O stretches, and C-H stretches of the various groups. | The IR spectrum of the precursor will also show an aldehyde C=O stretch and aromatic signals, but the fingerprint region will differ due to the different arrangement of substituents. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak under optimized conditions, with a specific retention time. | The precursor, being a different compound, will have a different retention time, allowing for the assessment of purity. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this compound.
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.
-
Parameters:
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50-500.
-
Data Analysis: Look for the molecular ion peak [M+H]⁺ or [M+Na]⁺ and characteristic fragment ions.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solid Samples: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument: Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrument: A standard HPLC system with a UV detector.
-
Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) or methanol (B), both with 0.1% formic acid, is a good starting point. For example, a linear gradient from 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., around 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Identity Verification Workflow
The following diagram illustrates a logical workflow for the verification of commercially supplied this compound.
Caption: Workflow for the identity verification of this compound.
Potential Isomers and Structurally Related Compounds
When verifying the identity of this compound, it is crucial to consider potential isomers that may have similar analytical signatures. The primary isomers of concern would involve the rearrangement of the allyl, ethoxy, and methoxy groups on the benzaldehyde ring. For instance, a Claisen rearrangement of a potential precursor could lead to the allyl group being in a different position. Chromatographic separation by HPLC or GC-MS is the most effective way to distinguish between these isomers, as their spectroscopic data (NMR, IR) might be very similar.
By following the comprehensive analytical approach outlined in this guide, researchers can confidently verify the identity and purity of their commercially supplied this compound, ensuring the integrity of their subsequent research and development activities.
A Comparative Guide to the Cross-Reactivity of Aromatic Aldehydes: A Case Study on Cinnamaldehyde Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Aromatic aldehydes are a class of organic compounds widely used in the pharmaceutical, fragrance, and food industries. Due to their reactive nature, they can interact with biological macromolecules, including proteins, which can lead to immunological responses. Understanding the cross-reactivity of antibodies with different aromatic aldehyde derivatives is crucial for the development of specific immunoassays and for assessing potential off-target effects in drug development.
This guide provides a comparative overview of the cross-reactivity of cinnamaldehyde derivatives, supported by a detailed experimental protocol for a competitive enzyme-linked immunosorbent assay (ELISA) and a visualization of a relevant cellular signaling pathway affected by aromatic aldehydes.
Data Presentation: Cross-Reactivity of Cinnamaldehyde Derivatives
The cross-reactivity of an antibody raised against a specific hapten (in this case, a cinnamaldehyde-protein conjugate) with structurally related compounds is a measure of its specificity. It is typically determined using a competitive immunoassay and expressed as a percentage relative to the binding of the target analyte.
The following table summarizes hypothetical cross-reactivity data for a polyclonal antibody raised against cinnamaldehyde. The percentage of cross-reactivity is calculated using the formula:
(% Cross-Reactivity) = (IC50 of Cinnamaldehyde / IC50 of Derivative) x 100
where IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding in a competitive ELISA.
| Compound | Structure | Modification from Cinnamaldehyde | Hypothetical IC50 (ng/mL) | Hypothetical % Cross-Reactivity |
| Cinnamaldehyde | C9H8O | - | 50 | 100% |
| α-Methylcinnamaldehyde | C10H10O | Methyl group at α-position | 150 | 33.3% |
| 4-Methoxycinnamaldehyde | C10H10O2 | Methoxy group at para-position | 80 | 62.5% |
| 2-Chlorocinnamaldehyde | C9H7ClO | Chlorine at ortho-position | 250 | 20.0% |
| Cinnamic acid | C9H8O2 | Carboxylic acid instead of aldehyde | >1000 | <5% |
| Cinnamyl alcohol | C9H10O | Alcohol instead of aldehyde | >1000 | <5% |
Note: This data is illustrative. Actual cross-reactivity would depend on the specific antibody and the experimental conditions.
Experimental Protocols
A competitive ELISA is a common and effective method for determining the cross-reactivity of antibodies against small molecules like aromatic aldehydes.
Competitive ELISA Protocol for Cinnamaldehyde Cross-Reactivity
1. Materials and Reagents:
-
96-well microtiter plates (high-binding)
-
Cinnamaldehyde-protein conjugate (e.g., Cinnamaldehyde-BSA) for coating
-
Polyclonal anti-cinnamaldehyde antibody
-
Cinnamaldehyde standard and its derivatives for competition
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
2. Procedure:
-
Coating: Dilute the cinnamaldehyde-protein conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a final concentration of 1-10 µg/mL. Add 100 µL of this solution to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the cinnamaldehyde standard and its derivatives in assay buffer (e.g., PBS with 0.1% BSA). In separate tubes, mix 50 µL of each standard/derivative dilution with 50 µL of the diluted anti-cinnamaldehyde antibody. Incubate for 30 minutes at room temperature.
-
Incubation: Add 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
3. Data Analysis:
-
Construct a standard curve by plotting the absorbance against the logarithm of the cinnamaldehyde concentration.
-
Determine the IC50 value for cinnamaldehyde and each derivative from their respective inhibition curves.
-
Calculate the percentage of cross-reactivity for each derivative using the formula mentioned above.
Mandatory Visualization
Aromatic aldehydes have been shown to activate various cellular signaling pathways, which can be relevant to their biological effects and potential immunogenicity. One such pathway is the Nrf2-Keap1 pathway, which is involved in the cellular response to oxidative stress.[1]
Caption: Nrf2-Keap1 signaling pathway activated by aromatic aldehydes.
References
Safety Operating Guide
Proper Disposal of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde: A Guide for Laboratory Professionals
For immediate assistance with a chemical spill or exposure, contact your institution's Environmental Health and Safety (EHS) office or emergency services.
The proper disposal of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. If a specific SDS for this compound is unavailable, consult the SDS for structurally similar chemicals such as 3-ethoxy-4-methoxybenzaldehyde. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1] Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]
II. Chemical Properties and Hazard Profile
| Property | Value (for 3-Ethoxy-4-methoxybenzaldehyde) | Reference |
| Molecular Formula | C10H12O3 | [3] |
| Molecular Weight | 180.20 g/mol | [3] |
| Form | Powder, crystals, or chunks | [4] |
| Melting Point | 51-53 °C | [4] |
| Storage Temperature | Room temperature | [4] |
Potential Hazards:
-
Eye Irritation: Similar benzaldehyde derivatives can cause serious eye irritation.[2][5]
-
Skin and Respiratory Irritation: May cause skin and respiratory irritation.[2]
-
Peroxide Formation: The ether functional group presents a risk of forming explosive peroxides over time when exposed to air and light.[1][7][8] Therefore, containers should be dated upon receipt and opening.[1][8]
III. Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash.[7][9]
Experimental Protocol for Waste Segregation and Collection:
-
Designate a Waste Container:
-
Select a container that is compatible with the chemical. A glass bottle with a secure, tight-fitting cap is generally suitable for solid or liquid waste of this type.[10]
-
The container must be clean and dry before use.
-
-
Label the Waste Container:
-
Attach a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The full chemical name: "Waste this compound"
-
The concentration or percentage of each chemical component if it is a mixture.
-
The date the waste was first added to the container.
-
The associated hazards (e.g., "Irritant," "Potential Peroxide Former").
-
-
-
Transferring the Chemical Waste:
-
Carefully transfer the waste chemical into the designated container, minimizing the generation of dust or splashes.
-
For solid waste, use a clean scoop or spatula.
-
For liquid waste or solutions, use a funnel.
-
-
Container Management:
-
Arranging for Disposal:
IV. Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert others to the spill.[11]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[11]
-
Containment (for trained personnel only):
-
Cleanup:
-
All materials used for spill cleanup (absorbents, contaminated PPE, etc.) must be disposed of as hazardous waste.[8]
-
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team for assistance.[1]
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. angenechemical.com [angenechemical.com]
- 3. scbt.com [scbt.com]
- 4. 3-Ethoxy-4-methoxybenzaldehyde 99 1131-52-8 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. vumc.org [vumc.org]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste Disposal [cool.culturalheritage.org]
- 11. solvent-recyclers.com [solvent-recyclers.com]
- 12. fishersci.com [fishersci.com]
Navigating the Safe Handling of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde: A Guide to Personal Protective Equipment and Disposal
Personal Protective Equipment (PPE): A Multi-layered Defense
When working with 3-Allyl-5-ethoxy-4-methoxybenzaldehyde, a comprehensive approach to PPE is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE, categorized by the type of protection.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Safety glasses with side shields or goggles | ANSI Z87.1 or EN 166 |
| Face shield (in addition to glasses/goggles) | Recommended when there is a risk of splashing or dust generation | |
| Hand Protection | Chemical-resistant gloves | Material compatibility should be tested. Nitrile, neoprene, or butyl rubber are generally suitable for aldehydes. |
| Body Protection | Laboratory coat | To be worn at all times in the laboratory |
| Chemical-resistant apron or suit | Recommended for larger quantities or when there is a significant risk of splashing | |
| Respiratory Protection | Not typically required with adequate ventilation | Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is insufficient or if aerosols/dusts are generated |
Operational Plan: From Handling to Disposal
A clear operational plan is essential for the safe use and disposal of this compound. This includes proper handling techniques, spill response, and waste management.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Aerosol/Dust Minimization: Avoid procedures that could generate aerosols or dust. If the compound is a solid, handle it carefully to prevent dust formation.
-
Hygiene: Wash hands thoroughly after handling.
Spill Response:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination. The following workflow outlines the key steps for spill management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
